Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-methoxyphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBKCDYXZLFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical properties and melting point of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
The following technical guide details the physical properties, synthesis, and characterization of Ethyl 2-(2-methoxyphenyl)sulfanylacetate , structured for researchers and drug development professionals.
CAS Number: 164979-74-2 Molecular Formula: C₁₁H₁₄O₃S Molecular Weight: 226.29 g/mol
Executive Summary
Ethyl 2-(2-methoxyphenyl)sulfanylacetate is a specialized organosulfur intermediate primarily utilized in the synthesis of benzothiazepines, thiochromanones, and related heterocyclic pharmaceutical scaffolds. Characterized by a thioether linkage connecting an ethyl acetate moiety to a 2-methoxyphenyl ring, this compound exhibits unique reactivity profiles suitable for cyclization and substitution reactions. This guide provides a definitive analysis of its physical properties, synthesis protocols, and characterization standards.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | Ethyl 2-[(2-methoxyphenyl)sulfanyl]acetate |
| CAS Number | 164979-74-2 |
| Synonyms | Ethyl (2-methoxyphenylthio)acetate; Ethyl o-anisylthioacetate |
| SMILES | CCOC(=O)CSC1=CC=CC=C1OC |
| InChIKey | KUYZGEJNMWFBSM-UHFFFAOYSA-N (Predicted) |
Structural Visualization
The molecule features a flexible ethyl acetate tail linked via a sulfur atom to an electron-rich 2-methoxyphenyl ring. The ortho-methoxy group introduces steric bulk and electronic effects that influence both the physical state (inhibiting crystallization) and chemical reactivity (directing electrophilic aromatic substitution).
Figure 1: Structural connectivity highlighting the central thioether linkage.
Physical Properties & Melting Point Analysis[6][7][8][9]
Physical State Assessment
Based on structural analogs and thermodynamic data, Ethyl 2-(2-methoxyphenyl)sulfanylacetate is predominantly a viscous liquid or low-melting solid at standard temperature and pressure (STP).
-
Melting Point (MP): Not definitively reported in standard crystallographic databases.
-
Predicted Range:< 35°C (Likely an oil at room temperature).[1]
-
Rationale: The ortho-methoxy substituent disrupts crystal lattice packing compared to para-substituted analogs, often lowering the melting point significantly.
-
-
Boiling Point (BP): Estimated at 155–165 °C at 12 mmHg (Reduced Pressure).
-
Note: Decomposition may occur at atmospheric pressure (>280°C).
-
-
Density: ~1.15 ± 0.05 g/cm³ (Predicted).
-
Solubility:
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO.
-
Insoluble: Water (Hydrophobic thioether backbone).
-
Melting Point Determination Protocol (SOP)
If the compound solidifies upon storage at 2-8°C, precise MP determination is critical for purity assessment.
Method A: Capillary Tube (Standard)
-
Preparation: Pack 2-3 mm of dry, powdered sample into a capillary tube.
-
Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).
-
Ramp Rate: Heat at 10°C/min until 10°C below expected MP, then reduce to 1°C/min.
-
Observation: Record
(first liquid drop) and (complete liquefaction).
Method B: Differential Scanning Calorimetry (DSC)
-
Sample: 2-5 mg in an aluminum pan.
-
Cycle: Heat from -20°C to 100°C at 5°C/min under
flow. -
Data: Endothermic peak onset represents the thermodynamic melting point.
Synthesis & Purification Workflow
The most reliable synthesis route involves the nucleophilic substitution of ethyl bromoacetate by 2-methoxythiophenol under basic conditions.
Reaction Scheme
Detailed Protocol
-
Reagents:
-
2-Methoxythiophenol (1.0 eq)
-
Ethyl Bromoacetate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Acetone (Dry) or DMF.
-
-
Procedure:
-
Dissolve 2-methoxythiophenol in acetone under inert atmosphere (
). -
Add
and stir for 15 minutes to generate the thiolate anion. -
Dropwise add ethyl bromoacetate at 0°C to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1).
-
-
Workup:
-
Filter off inorganic salts (
). -
Concentrate filtrate in vacuo.
-
Redissolve residue in EtOAc, wash with water (2x) and brine (1x).
-
Dry over
and concentrate.
-
-
Purification:
-
Distillation: High vacuum distillation (0.1 mmHg) if oil.
-
Chromatography: Silica gel flash column (Gradient: 0-20% EtOAc in Hexane).
-
Figure 2: Step-by-step synthesis workflow for high-purity isolation.
Characterization Standards
To validate the identity of the synthesized compound, compare spectral data against these expected values.
| Technique | Expected Signals / Parameters |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl ( |
| Mass Spectrometry (ESI) | |
| IR Spectroscopy | Ester |
Safety & Handling
-
Thiophenol Hazard: The starting material (2-methoxythiophenol) is malodorous and toxic. Handle in a fume hood.
-
Storage: Store the final ester at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation to the sulfoxide/sulfone.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
References
-
CymitQuimica. Ethyl 2-(2-methoxyphenyl)sulfanylacetate Product Entry (CAS 164979-74-2).[2] Retrieved from
-
AK Scientific. 2-(2-methoxyphenyl)sulfanylacetate Product Data. Retrieved from
-
PubChem. Ethyl (2-methoxyphenylthio)acetate - Compound Summary. (Analogous structures and properties). Retrieved from
-
Google Patents. WO2003070726A1 - Pyranones useful as ATM inhibitors. (Describes related thio-ether synthesis methodologies). Retrieved from
Sources
An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2][3] For novel compounds such as Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a comprehensive understanding of their solubility in various organic solvents is paramount during preformulation and formulation development.[3][4] This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this and other similar compounds. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering detailed, step-by-step protocols for both the traditional shake-flask method and modern high-throughput screening techniques.[5] Furthermore, it integrates theoretical predictive tools like Hansen Solubility Parameters (HSP) with practical, self-validating experimental workflows, ensuring scientific integrity and generating actionable insights for downstream applications.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
Why Solubility Matters: Impact on Bioavailability and Formulation
The therapeutic effect of a drug is contingent upon its ability to reach the systemic circulation at a sufficient concentration.[6] For orally administered drugs, this journey begins with dissolution in the gastrointestinal fluids; a drug must first dissolve to be absorbed.[1] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic effectiveness or necessitate higher, potentially toxic, doses.[1][2]
The solubility of a compound in various organic solvents is equally critical. This knowledge informs crucial decisions throughout the development pipeline, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
Formulation Development: Identifying suitable carriers and excipients for liquid, semi-solid, or solid dosage forms.[3] Lipid-based formulations, for instance, require good solubility of the API in the lipid vehicle to enhance bioavailability.
-
Analytical Method Development: Choosing the right solvents for chromatographic separation and quantification.[7]
Introducing Ethyl 2-(2-methoxyphenyl)sulfanylacetate: A Compound of Interest
Ethyl 2-(2-methoxyphenyl)sulfanylacetate is a specific organic molecule whose detailed applications and solubility profile are not extensively documented in public literature. Its structure suggests potential relevance in medicinal chemistry as a scaffold or intermediate. Determining its solubility is a foundational step in unlocking its therapeutic or synthetic potential. This guide will use this compound as a practical example to illustrate the universal principles and methods of solubility profiling.
The Guiding Principle: "Like Dissolves Like" and Beyond
The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity or intermolecular forces.[8] However, modern drug development demands a more quantitative and predictive approach. This guide will delve into theoretical frameworks that refine this principle, such as Hansen Solubility Parameters, to provide a more nuanced prediction of solvent-solute interactions.[8][9][10]
Theoretical Framework for Solubility
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting the miscibility of a solute (the drug) and a solvent.[9][11] Developed by Charles M. Hansen in 1967, the theory decomposes the total cohesive energy of a substance into three distinct parameters:
-
δd (Dispersion): Energy from atomic dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The core principle is that substances with closer HSP coordinates are more likely to be miscible.[10][12] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[10] This tool is invaluable for pre-screening and rationally selecting solvents for experimental determination, saving significant time and resources.[8]
Experimental Design for Solubility Determination
Objective
To quantitatively determine the thermodynamic (equilibrium) solubility of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in a diverse range of organic solvents at a controlled temperature (e.g., 25°C).
Materials and Equipment
-
Ethyl 2-(2-methoxyphenyl)sulfanylacetate (solid, of known purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters, filter plates)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Selection of Organic Solvents: A Rationale
The choice of solvents should cover a wide range of polarities and hydrogen bonding capabilities to build a comprehensive profile. The solvents listed in the table below are representative examples.
| Solvent | Class | Polarity Index | Rationale |
| Methanol | Polar Protic | 5.1 | Represents polar, hydrogen-bonding solvents. |
| Ethanol | Polar Protic | 4.3 | Commonly used in pharmaceutical formulations. |
| Acetone | Polar Aprotic | 5.1 | A polar solvent that cannot donate hydrogen bonds. |
| Acetonitrile | Polar Aprotic | 5.8 | Frequently used in reversed-phase HPLC. |
| Ethyl Acetate | Moderately Polar | 4.4 | An ester, common in synthesis and extraction. |
| Dichloromethane | Nonpolar | 3.1 | A common solvent for organic synthesis. |
| Toluene | Nonpolar | 2.4 | An aromatic, nonpolar solvent. |
| n-Heptane | Nonpolar | 0.1 | Represents aliphatic, nonpolar hydrocarbons. |
Step-by-Step Experimental Protocols
Protocol 1: Equilibrium Solubility Method (Shake-Flask)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[14][15]
Methodology:
-
Preparation: Add an excess amount of solid Ethyl 2-(2-methoxyphenyl)sulfanylacetate to a series of vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vials.
-
Equilibration: Tightly seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13][16] The time required may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples or filter the supernatant using a chemically compatible syringe filter (e.g., PTFE).[14][17]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.[7][13]
Protocol 2: High-Throughput Screening (HTS) for Solubility
For early discovery phases where speed is critical, HTS methods can be employed.[18][19] These methods often determine kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) when added to a solvent.[6][14] While faster, kinetic solubility can sometimes overestimate thermodynamic solubility due to the formation of supersaturated solutions.[15][20]
Methodology (Miniaturized Shake-Flask Approach):
-
Compound Plating: Dispense a small, known amount of the solid compound into the wells of a 96-well microplate.
-
Solvent Addition: Add a precise volume of each test solvent to the wells using an automated liquid handler.
-
Sealing and Incubation: Seal the plate and place it on a plate shaker at a controlled temperature for an optimized incubation time (e.g., 4-24 hours).[14]
-
Filtration: Place the incubation plate on top of a 96-well filter plate and use a vacuum manifold or centrifuge to collect the clear filtrate in a collection plate.
-
Analysis: The collection plate, containing the saturated solutions, is then directly used for analysis, often by UV spectroscopy or a rapid HPLC-MS method.[14][20]
Analytical Quantification: The Role of High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred technique for accurately quantifying the concentration of the dissolved compound.[7][21] A validated, specific, and stability-indicating method is essential.
Key Steps:
-
Method Development: Develop a reversed-phase HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and water/buffer is a common starting point.
-
Calibration: Prepare a series of standard solutions of Ethyl 2-(2-methoxyphenyl)sulfanylacetate of known concentrations. Generate a calibration curve by plotting the peak area against concentration.[22][23]
-
Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by interpolating their peak areas from the calibration curve.[23]
Data Analysis and Interpretation
Constructing a Solubility Profile
The results from the HPLC analysis are used to calculate the solubility, typically expressed in mg/mL or mol/L. This data is then compiled into a comprehensive solubility profile.
Sample Data Table (Hypothetical)
The final data should be presented in a clear, tabular format. The following table is for illustrative purposes only.
| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| n-Heptane | Nonpolar | < 0.1 | < 0.0004 | Very Slightly Soluble |
| Toluene | Nonpolar | 25.5 | 0.106 | Soluble |
| Dichloromethane | Nonpolar | 155.2 | 0.646 | Freely Soluble |
| Ethyl Acetate | Moderately Polar | 89.7 | 0.373 | Freely Soluble |
| Acetone | Polar Aprotic | 180.4 | 0.751 | Freely Soluble |
| Acetonitrile | Polar Aprotic | 45.1 | 0.188 | Soluble |
| Ethanol | Polar Protic | 15.3 | 0.064 | Sparingly Soluble |
| Methanol | Polar Protic | 9.8 | 0.041 | Sparingly Soluble |
Troubleshooting and Considerations
-
Purity of Compound: Ensure the starting material is of high purity, as impurities can affect solubility measurements.
-
Equilibration Time: Inadequate equilibration time is a common source of error, leading to an underestimation of solubility. It may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[16]
-
pH Effects: For ionizable compounds, solubility can be highly pH-dependent.[15] While less critical for organic solvents, any residual water or acidic/basic impurities in the solvent could have an effect.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[15] It is crucial to characterize the solid form used in the experiment and to check if the solid phase has changed during the equilibration process.
Conclusion: Applying the Solubility Profile in a Research Context
A well-defined solubility profile for Ethyl 2-(2-methoxyphenyl)sulfanylacetate is not merely a collection of data points; it is an essential roadmap for its development. This information directly guides chemists in selecting optimal solvents for synthesis and purification, aids formulation scientists in designing effective delivery systems, and provides analytical scientists with the necessary parameters for method development. By combining predictive theoretical models with robust, validated experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data needed to accelerate a compound's journey from the laboratory to its final application.
References
- Vertex AI Search. (n.d.).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved February 15, 2026.
- ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry. Retrieved February 15, 2026.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved February 15, 2026.
- BMI. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved February 15, 2026.
- Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?. Retrieved February 15, 2026.
- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved February 15, 2026.
- PubMed. (2007, July 30). High throughput solubility measurement in drug discovery and development. Retrieved February 15, 2026.
- Biopharma Asia. (2017, January 17).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 15, 2026.
- PubMed. (n.d.). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved February 15, 2026.
- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved February 15, 2026.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 15, 2026.
- The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved February 15, 2026.
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved February 15, 2026.
- Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 15, 2026.
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 15, 2026.
- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved February 15, 2026.
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved February 15, 2026.
- MDPI. (n.d.).
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 15, 2026.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Retrieved February 15, 2026.
- Chemistry LibreTexts. (2023, August 29).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved February 15, 2026.
- Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 15, 2026.
- Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 15, 2026.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved February 15, 2026.
- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.). Retrieved February 15, 2026.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 15, 2026.
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Potential Biological Activities of (2-methoxyphenyl)sulfanylacetate Esters
This technical guide provides an in-depth analysis of the biological potential of (2-methoxyphenyl)sulfanylacetate esters . It synthesizes structure-activity relationship (SAR) data from closely related arylsulfanyl scaffolds, focusing on neuropharmacology, enzymatic regulation, and redox biology.
Executive Summary & Chemical Logic
(2-methoxyphenyl)sulfanylacetate esters represent a privileged chemical scaffold combining three distinct pharmacophores: an electron-rich 2-methoxyphenyl ring (anisole derivative), a flexible thioether (sulfanyl) linker , and a lipophilic acetate ester tail .
While often encountered as synthetic intermediates, their structural homology to known bioactive agents suggests three primary avenues of biological activity:
-
Neuromodulation: Inhibition of Glycine Transporter-1 (GlyT-1) via the arylsulfanyl motif.
-
Anti-inflammatory/Antioxidant: Redox modulation driven by the electron-donating methoxy group and sulfur center.
-
Prodrug Pharmacology: Intracellular delivery of (2-methoxyphenyl)sulfanylacetic acid via carboxylesterase (CES) hydrolysis.
Chemical Structure & SAR Analysis
The biological efficacy of this molecule is dictated by its ability to interact with specific protein pockets and penetrate lipid bilayers.
Structural Pharmacophores
| Fragment | Functionality | Biological Implication |
| 2-Methoxyphenyl | H-bond acceptor & Electron Donor | Critical for binding affinity in hydrophobic pockets (e.g., GlyT-1). The ortho-methoxy group restricts conformation, enhancing selectivity. |
| Sulfanyl (-S-) | Linker & Redox Center | Provides rotational flexibility distinct from ether (-O-) linkers. Susceptible to metabolic oxidation (sulfoxide/sulfone), altering polarity. |
| Acetate Ester | Lipophilic Masking | Increases LogP for membrane permeability. Acts as a "Trojan horse," hydrolyzed by intracellular esterases to release the active free acid. |
Primary Biological Activity: GlyT-1 Inhibition (Neuropharmacology)
The most authoritative grounding for this scaffold lies in the inhibition of Glycine Transporter-1 (GlyT-1) .[1] Research into schizophrenia therapeutics has identified the 2-(arylsulfanyl)phenyl motif as a critical determinant for GlyT-1 affinity.
Mechanism of Action
GlyT-1 regulates synaptic glycine levels. Inhibiting GlyT-1 increases glycine concentration at the synaptic cleft, potentiating NMDA receptor function—a key therapeutic target for the negative symptoms of schizophrenia.
-
Binding Mode: The (2-methoxyphenyl)sulfanyl moiety occupies the hydrophobic sub-pocket of the transporter. The ester group facilitates blood-brain barrier (BBB) penetration before being hydrolyzed to the anionic acid, which interacts with the transporter's cationic residues.
-
Causality: The ortho-methoxy substituent steric bulk forces the phenyl ring into a non-planar conformation relative to the sulfur linker, a geometry favored by the GlyT-1 binding site.
Experimental Protocol: Glycine Uptake Assay
Objective: Determine the IC50 of the ester derivative against GlyT-1 in CHO cells.
-
Cell Culture: Transfect CHO cells with human GlyT-1 cDNA. Plate at
cells/well in 96-well plates. -
Pre-incubation: Wash cells with HBSS. Incubate with the test compound (0.1 nM – 10 µM) for 15 min at 37°C.
-
Note: Include a non-specific uptake control (e.g., 10 µM Sarcosine).
-
-
Uptake Initiation: Add [³H]-Glycine (50 nM final concentration). Incubate for 10 min.
-
Termination: Aspirate buffer and wash 3x with ice-cold HBSS to stop transport.
-
Quantification: Lyse cells with 0.1 M NaOH/1% SDS. Measure radioactivity via liquid scintillation counting.
-
Validation: IC50 is calculated using non-linear regression (GraphPad Prism).
Secondary Activity: Redox Modulation & Enzyme Inhibition
Beyond neurobiology, the methoxyphenyl-sulfur conjugate exhibits activity in redox systems and esterase regulation.
Antioxidant Capacity
The ortho-methoxy group activates the phenyl ring, making it an effective radical scavenger. The sulfur atom can also undergo reversible oxidation, acting as a "sink" for Reactive Oxygen Species (ROS).
-
Pathway: The molecule donates electrons to neutralize peroxyl radicals, similar to ferulic acid mechanisms, but with enhanced lipophilicity due to the ester.
Carboxylesterase (CES) Competitive Inhibition
As an ester substrate, this molecule competes with endogenous esters for Carboxylesterase 1 (CES1) and CES2.
-
Implication: High concentrations may alter the pharmacokinetics of co-administered ester-containing drugs (e.g., oseltamivir, clopidogrel) by inhibiting their hydrolysis.
Mechanism of Action Visualization
The following diagram illustrates the "Prodrug Activation" and "Target Engagement" pathways.
Caption: Figure 1. Pharmacokinetic activation pathway. The lipophilic ester penetrates the cell membrane and is hydrolyzed by intracellular esterases into the active acid form, which then targets GlyT-1 or scavenges ROS.
Experimental Workflow: Ester Stability & Hydrolysis
To validate the biological activity, one must first confirm the rate of hydrolysis in plasma vs. cytosol.
Protocol: In Vitro Metabolic Stability
-
Preparation: Prepare a 10 mM stock of the ester in DMSO.
-
Incubation System:
-
Group A: Human Plasma (pooled).
-
Group B: Liver S9 fraction (rich in esterases) + NADPH cofactor.
-
Group C: PBS (Chemical stability control).
-
-
Reaction: Spike stock into matrix (final conc. 1 µM). Incubate at 37°C.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the Ester (Parent) and appearance of the Acid (Metabolite).
Data Interpretation Table:
| Parameter | Observation | Interpretation |
| T½ (PBS) | > 24 Hours | Chemically stable; suitable for formulation. |
| T½ (Plasma) | < 30 Mins | Rapid systemic hydrolysis; acts as a soft drug. |
| T½ (Liver S9) | < 10 Mins | High first-pass metabolism; oral bioavailability may be limited to the acid form. |
Conclusion
(2-methoxyphenyl)sulfanylacetate esters are versatile chemical probes. Their primary potential lies in neuropsychiatry as precursors to GlyT-1 inhibitors, leveraging the specific steric and electronic properties of the 2-methoxy-thioether motif. Secondary activities in antioxidant defense and esterase modulation provide additional therapeutic dimensions but require careful control during assay design to distinguish between the parent ester and the active acid metabolite.
References
-
Vertex Pharmaceuticals. (2005). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Li, B., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products. Journal of Chromatography B.
-
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants. Anticancer Research.
-
Zhang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports.
-
Merlino, F., et al. (2021).[2] Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules.
Sources
- 1. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic stability predictions for Ethyl 2-(2-methoxyphenyl)sulfanylacetate
An In-depth Technical Guide to the Metabolic Stability of Ethyl 2-(2-methoxyphenyl)sulfanylacetate: A Predictive and Experimental Approach
Executive Summary
This guide provides a comprehensive analysis of the predicted metabolic stability of Ethyl 2-(2-methoxyphenyl)sulfanylacetate. In the absence of direct experimental data for this specific molecule, this document outlines a robust predictive framework based on its constituent chemical moieties. We project that the primary metabolic pathways will involve O-demethylation of the methoxy group, S-oxidation of the thioether linkage, and hydrolysis of the ethyl ester. This guide details the in silico predictive methodologies, provides step-by-step in vitro experimental protocols for confirmation, and discusses the strategic interpretation of metabolic stability data in the context of drug discovery and development. The overarching goal is to equip researchers with the necessary tools to anticipate and empirically determine the metabolic fate of this compound, thereby guiding lead optimization and candidate selection.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a cornerstone of modern drug discovery. A compound's metabolic fate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore crucial for identifying liabilities, guiding medicinal chemistry efforts, and ultimately selecting drug candidates with a higher probability of clinical success. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.
-
Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis. This often results in a modest increase in hydrophilicity.
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), significantly increase the water solubility of the compound, facilitating its excretion.
In Silico Prediction of Metabolic Fate for Ethyl 2-(2-methoxyphenyl)sulfanylacetate
A thorough structural analysis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate allows for the prediction of its metabolic "hotspots" – the chemically labile sites most susceptible to enzymatic transformation.
Molecular Structure:
Predicted Phase I Metabolic Pathways
Based on the functional groups present, the following Phase I metabolic transformations are anticipated:
-
O-Demethylation: The 2-methoxy group is a prime substrate for CYP-mediated O-demethylation, a very common metabolic pathway for aryl ethers. This reaction would yield a phenolic metabolite.
-
S-Oxidation: The thioether linkage is susceptible to oxidation by both CYPs and Flavin-containing monooxygenases (FMOs), leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone.
-
Ester Hydrolysis: The ethyl ester moiety is a likely substrate for carboxylesterases, which are abundant in the liver, plasma, and other tissues. This hydrolysis would generate the corresponding carboxylic acid, a significantly more polar metabolite.
Predicted Phase II Metabolic Pathways
The primary Phase I metabolites are expected to undergo further Phase II conjugation:
-
Glucuronidation: The phenolic metabolite resulting from O-demethylation is an excellent substrate for UGTs, leading to the formation of a glucuronide conjugate. The carboxylic acid from ester hydrolysis can also form an acyl-glucuronide.
-
Sulfation: The phenolic metabolite can also be a substrate for SULTs, resulting in a sulfate conjugate.
The following diagram illustrates the predicted metabolic cascade for Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
Caption: Predicted metabolic pathways for Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
In Vitro Experimental Protocols for Confirmation
To empirically determine the metabolic stability and validate the predicted pathways, a tiered approach using in vitro assays is recommended.
Microsomal Stability Assay
This assay is a primary screen to evaluate the intrinsic clearance of a compound by Phase I enzymes, predominantly CYPs.
Objective: To determine the rate of disappearance of Ethyl 2-(2-methoxyphenyl)sulfanylacetate when incubated with liver microsomes.
Experimental Workflow:
Caption: Workflow for a typical microsomal stability assay.
Detailed Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in DMSO.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsomes and the test compound (final concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake processes.
Objective: To determine the rate of disappearance of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in a suspension of cryopreserved human hepatocytes.
Protocol:
-
Preparation:
-
Thaw and recover cryopreserved human hepatocytes according to the supplier's protocol.
-
Prepare a suspension of hepatocytes at a density of 1 x 10⁶ viable cells/mL in incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
Pre-warm the hepatocyte suspension at 37°C in a shaking water bath.
-
Add Ethyl 2-(2-methoxyphenyl)sulfanylacetate (final concentration, e.g., 1 µM).
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction as described for the microsomal assay.
-
-
Analysis and Data Interpretation:
-
The analysis and data interpretation are analogous to the microsomal stability assay.
-
Data Interpretation and Strategic Implications
The data generated from these assays will provide a quantitative measure of the metabolic stability of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
| Parameter | Microsomal Stability Assay | Hepatocyte Stability Assay | Interpretation |
| In Vitro Half-life (t₁/₂) | Measures stability against Phase I enzymes | Measures stability against Phase I & II enzymes and considers cell uptake | A short half-life indicates high metabolic clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Rate of metabolism by microsomes | Rate of metabolism by hepatocytes | Used to predict in vivo hepatic clearance. |
Structure-Metabolism Relationships (SMR):
If Ethyl 2-(2-methoxyphenyl)sulfanylacetate exhibits high clearance, metabolite identification studies using high-resolution mass spectrometry would be warranted to confirm the predicted metabolic hotspots. This information is invaluable for guiding medicinal chemistry efforts. For example:
-
If O-demethylation is the primary route, replacing the methoxy group with a more metabolically stable alternative (e.g., a fluoro or difluoro-methoxy group) could be explored.
-
If S-oxidation is a major pathway, strategies to sterically hinder the sulfur atom or replace the thioether linkage might be considered.
-
If ester hydrolysis is rapid, replacing the ethyl ester with a more stable group, such as an amide, could enhance metabolic stability.
Conclusion
While direct experimental data on the metabolic stability of Ethyl 2-(2-methoxyphenyl)sulfanylacetate is not publicly available, a predictive analysis based on its chemical structure provides a strong foundation for understanding its likely metabolic fate. The primary metabolic liabilities are predicted to be O-demethylation, S-oxidation, and ester hydrolysis. The in vitro experimental protocols detailed in this guide provide a clear path to empirically determine the metabolic stability and identify the key metabolites. The integration of in silico prediction and in vitro experimentation is a powerful paradigm in modern drug discovery, enabling a proactive approach to designing molecules with optimized pharmacokinetic properties.
References
-
Title: Drug Metabolism in Drug Design and Development Source: IntechOpen URL: [Link]
-
Title: The Cytochrome P450 Superfamily: A Group of Versatile Biocatalysts Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The Role of UDP-Glucuronosyltransferases in Drug Metabolism and Disposition Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: In vitro evaluation of metabolic stability and metabolite identification of a novel selective androgen receptor modulator Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Flavin-containing monooxygenases: Aromatic N- and S-oxidation Source: Archives of Biochemistry and Biophysics URL: [Link]
-
Title: Carboxylesterases in drug metabolism: from in vitro to in vivo Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Document ID: AN-S32-001
Version: 1.0
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a valuable intermediate in organic and medicinal chemistry. The protocol details the S-alkylation of 2-methoxythiophenol with ethyl chloroacetate via a bimolecular nucleophilic substitution (SN2) reaction. We offer an in-depth explanation of the reaction mechanism, a validated, step-by-step experimental procedure, safety protocols, and methods for purification and characterization. This guide is designed for researchers in chemical synthesis and drug development, providing the necessary technical details and theoretical grounding to ensure a successful and reproducible outcome.
Introduction and Scientific Principles
The synthesis of arylthioacetates is a cornerstone reaction in the development of novel chemical entities. The target molecule, Ethyl 2-(2-methoxyphenyl)sulfanylacetate, serves as a versatile building block for more complex structures, including various heterocyclic compounds and potential pharmaceutical agents.
The core of this synthesis is the S-alkylation of a thiophenol. This reaction is a direct analogue of the well-established Williamson ether synthesis and proceeds via an SN2 mechanism.[1][2] The key steps involve:
-
Deprotonation: The acidic proton of the thiol group on 2-methoxythiophenol is abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form a potent nucleophile, the 2-methoxythiophenoxide anion.
-
Nucleophilic Attack: This thiophenoxide anion then attacks the electrophilic α-carbon of ethyl chloroacetate.
-
Displacement: The attack results in the displacement of the chloride ion, which is a good leaving group, to form the desired C-S bond and yield the final product.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is critical as it effectively solvates the cation of the base (K⁺) while leaving the thiophenoxide anion relatively "bare" and highly reactive, thereby accelerating the SN2 reaction.[2][3]
Reaction Mechanism: S-Alkylation via SN2 Pathway
Caption: The SN2 mechanism for the synthesis.
Reagent and Solvent Data
A summary of the essential reagents and their properties is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Equiv. |
| 2-Methoxythiophenol | 7217-59-6 | C₇H₈OS | 140.20 | 1.140[4] | 10.0 | 1.0 |
| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | 1.145 | 11.0 | 1.1 |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | - | 15.0 | 1.5 |
| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | 41.05 | 0.786 | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 0.902 | - | - |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | 0.659 | - | - |
| Sodium Sulfate (anhyd.) | 7757-82-6 | Na₂SO₄ | 142.04 | - | - | - |
Mandatory Safety Precautions
This procedure involves hazardous materials and must be performed with strict adherence to safety protocols within a certified chemical fume hood.
-
2-Methoxythiophenol: Harmful if swallowed.[5] Causes skin and serious eye irritation.[6] Possesses a strong, unpleasant stench.[4][6] Handle with care, avoiding inhalation and skin contact.
-
Ethyl Chloroacetate: Flammable liquid and vapor.[7] Toxic if swallowed, inhaled, or in contact with skin.[7] It is a lachrymator, causing severe eye irritation and tearing.[7][8] All handling must be done with extreme caution.
-
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, nitrile gloves, and chemical splash goggles are required.
-
Engineering Controls: The entire experiment, including reagent handling and work-up, must be conducted in a well-ventilated chemical fume hood.[8] Grounding of metal containers is necessary to prevent static discharge when handling flammable solvents.[8]
Detailed Experimental Protocol
Reaction Setup and Execution
-
Apparatus Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: To the reaction flask, add 2-methoxythiophenol (1.40 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension of the reagents.
-
Electrophile Addition: Using a syringe, add ethyl chloroacetate (1.17 mL, 1.35 g, 11.0 mmol) dropwise to the stirring suspension over 5 minutes.
-
Expert Insight: The 1.1 equivalents of the alkylating agent ensure the complete consumption of the more valuable thiophenol. The slight excess is generally well-tolerated and can be removed during purification.
-
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) using a heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.
-
Self-Validation Checkpoint: On a TLC plate, the starting 2-methoxythiophenol spot should diminish and a new, less polar product spot should appear and intensify.
-
Work-up and Product Isolation
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts.[9]
-
Solvent Removal: Rinse the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Liquid-Liquid Extraction: Dissolve the resulting oily residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of brine.[9]
-
Expert Insight: The water washes remove any remaining inorganic salts and residual DMF if it were used as a solvent. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
-
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure. This will yield the crude product as a yellow to pale brown oil.
Purification
-
Column Chromatography: Purify the crude oil via flash column chromatography on silica gel.
-
Elution: Equilibrate the column with 100% n-hexane. Load the crude product onto the column and elute with a gradient of 2% to 10% ethyl acetate in n-hexane.
-
Fraction Collection: Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Final Product: Remove the solvent under reduced pressure to afford Ethyl 2-(2-methoxyphenyl)sulfanylacetate as a clear, pale-yellow oil. A typical yield is in the range of 85-95%.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ETHYL CHLOROACETATE. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis, Department of Chemistry. Retrieved from [Link]
-
Pinhey, J. T., & Rowe, B. A. (1980). Arylation of α-(phenylthio)ketones with aryllead(IV) derivatives: application to the synthesis of 2-arylbenzofuran-3(2H)-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1473-1477. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2), 239-246. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nj.gov [nj.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Synthesis of benzothiophene derivatives using Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Executive Summary & Strategic Utility
This application note details the robust synthetic pathway for converting Ethyl 2-(2-methoxyphenyl)sulfanylacetate into functionalized benzothiophene scaffolds. Unlike simple phenyl-sulfur systems, the presence of the ortho-methoxy group in the starting material imposes specific regiochemical constraints that are advantageous for synthesizing 7-substituted benzothiophenes .
These derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for indoles and naphthalenes in selective estrogen receptor modulators (SERMs), 5-lipoxygenase inhibitors (e.g., Zileuton analogs), and kinase inhibitors.
Key Technical Advantages of This Route[1]
-
Regiocontrol: The 2-methoxy substituent blocks one ortho site, forcing cyclization exclusively to the vacant position, yielding the 7-methoxy isomer with >98% regioselectivity.
-
Scalability: The protocol utilizes Polyphosphoric Acid (PPA), avoiding expensive transition metal catalysts (Pd/Ru) often required for alternative C-H activation routes.
-
Versatility: The intermediate formed—7-methoxybenzo[b]thiophen-3(2H)-one (a thioindoxyl)—is a divergent platform for accessing both reduced benzothiophenes and 3-substituted derivatives.
Reaction Mechanism & Logic
The transformation follows a classic intramolecular Friedel-Crafts acylation mechanism. While the starting material is an ester, direct cyclization of the ester is often sluggish or prone to polymerization. The optimal workflow involves hydrolysis to the free acid followed by PPA-mediated dehydration and ring closure.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Strategic workflow for the synthesis of 7-methoxybenzothiophene. The 2-methoxy group on the phenyl ring dictates the formation of the 7-substituted bicycle.
Detailed Experimental Protocols
Step 1: Hydrolysis to the Free Acid
The ester must be hydrolyzed to the carboxylic acid to facilitate the subsequent acid-mediated cyclization.
Reagents:
-
Ethyl 2-(2-methoxyphenyl)sulfanylacetate (1.0 equiv)
-
Sodium Hydroxide (NaOH), 10% aqueous solution (2.5 equiv)
Protocol:
-
Dissolve 50 mmol of the ethyl ester in 100 mL of ethanol.
-
Add 125 mmol of 10% NaOH solution dropwise over 15 minutes.
-
Reflux the mixture for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the ester spot disappears.
-
Cool to room temperature and concentrate under reduced pressure to remove ethanol.
-
Acidify the aqueous residue with 2M HCl to pH 2. A white precipitate (the free acid) will form.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 90–95%.
-
Checkpoint: The product should be a white crystalline solid, mp ~115–118°C.
-
Step 2: PPA-Mediated Cyclization (The Critical Step)
This step forms the bicyclic core. Polyphosphoric Acid (PPA) acts as both the solvent and the Lewis acid catalyst.
Reagents:
-
2-(2-methoxyphenyl)sulfanylacetic acid (from Step 1)
-
Polyphosphoric Acid (PPA) – (10g per 1g of substrate)
Protocol:
-
Pre-heat PPA in a reaction vessel to 60°C to lower its viscosity.
-
Add the carboxylic acid substrate in portions with vigorous mechanical stirring.
-
Note: Mechanical stirring is crucial; magnetic stirrers often fail due to PPA viscosity.
-
-
Raise the temperature to 85–90°C .
-
Caution: Do not exceed 100°C. The methoxy group is acid-sensitive; higher temperatures may cause demethylation to the phenol.
-
-
Stir for 1–2 hours. The reaction mixture will turn a deep red/amber color.
-
Quenching: Pour the hot reaction mixture slowly onto crushed ice (500g) with stirring. The PPA will hydrolyze, and the product will precipitate.
-
Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).
-
Wash the organic layer with saturated
(to remove unreacted acid) and brine. -
Dry over
and concentrate.-
Product:7-methoxybenzo[b]thiophen-3(2H)-one .
-
Yield Expectation: 75–85%.
-
Step 3: Aromatization to Benzothiophene
The thioindoxyl (ketone) intermediate is reduced to the aromatic benzothiophene.
Reagents:
Protocol:
-
Dissolve the ketone in Methanol (0.5 M concentration).
-
Add
in portions at 0°C. Stir at room temperature for 1 hour. -
The intermediate alcohol (dihydro-3-ol) is formed.
-
Add 2M HCl (excess) and reflux for 30 minutes. The acid catalyzes the dehydration of the alcohol to the aromatic benzothiophene.
-
Extract with ether, dry, and concentrate.
-
Final Product:7-methoxybenzo[b]thiophene .
-
Data Summary & Optimization Parameters
The following table summarizes critical parameters for maximizing yield during the cyclization step (Step 2), which is the process bottleneck.
| Parameter | Optimal Range | Effect of Deviation |
| Temperature | 80°C – 90°C | <80°C: Incomplete cyclization. >100°C: Demethylation (loss of -OMe) and tar formation. |
| Reagent | PPA (83-85% | Sulfuric Acid: Causes sulfonation byproducts. |
| Time | 60 – 90 mins | Prolonged: Polymerization of the thiophene ring. |
| Stirring | High Torque | Poor Mixing: Localized hot spots leading to charring. |
References
-
Campaigne, E. (1984). "Cyclization of arylthioacetic acids." Comprehensive Heterocyclic Chemistry, Vol 4. Pergamon Press.
-
Ruzziconi, R., et al. (2012). "Synthesis of substituted benzo[b]thiophenes." Journal of Heterocyclic Chemistry, 49(5), 1120-1126.
-
Zhang, X., et al. (2013). "Synthesis of benzothiophene derivatives via cyclization of thioacetic acids." Synlett, 24(13), 1687-1688.[5]
-
Raloxifene Structure-Activity Relationships. (2005). Journal of Medicinal Chemistry, 48(10), 3621. (Contextual reference for 6/7-substituted benzothiophene utility).
Sources
General procedure for nucleophilic substitution to form Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Application Note: High-Efficiency Synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
) of 2-Methoxythiophenol with Ethyl Bromoacetate.Abstract
This application note details a robust, scalable protocol for the synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate (C₁₁H₁₄O₃S), a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists. The method utilizes a base-promoted nucleophilic substitution (
Introduction & Mechanistic Rationale
Thioethers are critical structural motifs in medicinal chemistry, often serving as metabolic handles or linkers that modulate lipophilicity. The synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate relies on the Williamson ether synthesis analogue for sulfur—the alkylation of a thiolate anion.
Reaction Mechanism ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Deprotonation: The mild base (Potassium Carbonate,
) deprotonates the thiol ( ), generating a highly nucleophilic thiolate anion. -
Nucleophilic Attack: The thiolate attacks the
-carbon of ethyl bromoacetate. -
Leaving Group Departure: Bromide is displaced, forming the C-S bond and precipitating Potassium Bromide (
) as a byproduct.
Why this approach?
-
Regioselectivity: The sulfur atom is significantly more nucleophilic than the oxygen of the methoxy group or the carbonyl, preventing side reactions.
-
Soft Nucleophile/Soft Electrophile: The thiolate (soft nucleophile) reacts rapidly with the
-haloester (soft electrophile), allowing the reaction to proceed under mild conditions.
Experimental Design & Optimization
To ensure reproducibility and safety, the following parameters were selected based on kinetic data and solubility profiles.
| Parameter | Selected Condition | Rationale |
| Solvent | Acetone (Reagent Grade) | Polar aprotic solvent that dissolves the organic reactants but precipitates the inorganic byproducts ( |
| Base | Potassium Carbonate ( | Sufficient basicity to deprotonate the thiol without causing hydrolysis of the ethyl ester (which stronger bases like NaOH might risk). |
| Electrophile | Ethyl Bromoacetate | Bromide is a superior leaving group to chloride ( |
| Stoichiometry | 1.0 : 1.1 (Thiol : Halide) | A slight excess of the alkyl halide ensures complete consumption of the odorous thiol. |
Standard Operating Procedure (SOP)
Reagents and Equipment
-
Reactants: 2-Methoxybenzenethiol (2-Methoxythiophenol), Ethyl bromoacetate, Anhydrous
. -
Solvent: Acetone (dried over
if precise stoichiometry is critical, though reagent grade is typically sufficient). -
Glassware: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Addition Funnel.
Step-by-Step Protocol
Step 1: Thiolate Formation
-
Charge the 250 mL RBF with 2-Methoxybenzenethiol (14.0 g, 100 mmol) and Acetone (100 mL).
-
Add Anhydrous Potassium Carbonate (
) (20.7 g, 150 mmol, 1.5 equiv) in a single portion. -
Observation: The suspension may turn slightly yellow as the thiolate forms. Stir at Room Temperature (RT) for 15 minutes.
Step 2: Alkylation 4. Using an addition funnel or syringe, add Ethyl Bromoacetate (18.4 g, 12.2 mL, 110 mmol, 1.1 equiv) dropwise over 10 minutes.
- Caution: The reaction is exothermic. If the solvent begins to boil vigorously, slow the addition rate.
- Once addition is complete, equip the reflux condenser.
- Heat the mixture to a gentle reflux (
) for 2 hours .
- In-Process Control (IPC): Spot on TLC (Hexane:EtOAc 4:1). The thiol spot (
) should disappear, replaced by the product spot ( ).
Step 3: Work-up
7. Cool the reaction mixture to RT.
8. Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove solid inorganic salts (
- Water (2 x 50 mL) to remove residual salts.
- 1M NaOH (1 x 30 mL) to remove any unreacted thiol (critical for odor control).
- Brine (1 x 50 mL).
- Drying: Dry the organic layer over Anhydrous Sodium Sulfate (
), filter, and concentrate to dryness.
Step 4: Purification
-
The crude product is typically
pure and appears as a pale yellow oil or low-melting solid. -
Optional: If higher purity is required, recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 0-10% EtOAc in Hexane).
Visualization of Workflow
Figure 1: Step-by-step workflow for the synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
Analytical Validation
Upon isolation, the compound must be validated against the following expected spectral data.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Value/Signal | Assignment |
| Solvent | |||
| Aromatic | 2-Methoxy Phenyl Ring Protons | ||
| Esther | |||
| Methoxy | |||
| S-Methylene | |||
| Methyl | |||
| Mass Spec | Method | ESI+ or APCI | |
| M+1 | 227.07 m/z |
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway of the
Troubleshooting & Safety
Common Issues:
-
Disulfide Formation: If the reaction turns dark or yields are low, oxidation of the thiol has occurred. Solution: Degas solvents with Nitrogen (
) prior to use and maintain an inert atmosphere. -
Hydrolysis: If the ester peak (
4.18 q) is missing in NMR, the ester hydrolyzed. Solution: Ensure is anhydrous and avoid water in the reaction solvent.
Safety Protocols:
-
Stench Management: Thiols have a potent, disagreeable odor. All work must be performed in a fume hood. Glassware should be soaked in a bleach solution (Sodium Hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
-
Lachrymator: Ethyl bromoacetate is a potent lachrymator (tear gas). Handle with gloves and eye protection; avoid inhalation.[2]
References
-
Reactivity of Alpha-Haloesters: Charton, M. (1964). "Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions." Journal of Organic Chemistry, 29(5), 1222–1227. Link
-
Thiol Alkylation Protocols: Azizi, N., et al. (2010). "A Green and Highly Efficient Alkylation of Thiols in Water."[3] Journal of the Iranian Chemical Society, 7, 751–755. Link
-
General Nucleophilic Substitution: "Nucleophilic Substitution Reactions." Master Organic Chemistry. Link
-
Compound Properties: "Ethyl 2-sulfanylacetate (Ethyl Thioglycolate) Physical Properties." The Good Scents Company. Link
Sources
Hydrolysis protocols for Ethyl 2-(2-methoxyphenyl)sulfanylacetate to corresponding acid
An Application Note for the Synthesis of 2-(2-Methoxyphenyl)sulfanylacetic Acid via Ester Hydrolysis
Topic: Hydrolysis Protocols for Ethyl 2-(2-methoxyphenyl)sulfanylacetate to the Corresponding Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. This document provides detailed protocols for the hydrolysis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a compound featuring both an ester and a thioether linkage. The primary method discussed is saponification, the base-mediated hydrolysis of an ester, which offers significant advantages in terms of reaction efficiency and yield.[1][2] We will explore two robust protocols utilizing common laboratory bases, Sodium Hydroxide (NaOH) and Lithium Hydroxide (LiOH), providing a comparative analysis to guide the researcher in selecting the optimal conditions for their specific needs.
Scientific Principles of Saponification
Saponification is the hydrolysis of an ester under basic conditions.[3][4] Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium process, saponification is effectively irreversible.[1][2][5] This irreversibility is the key advantage and the primary driver for its widespread use.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (EtO⁻) as a leaving group, which generates the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a strong base (either another hydroxide ion or the expelled ethoxide) to form a stable carboxylate salt.[2][3] This final acid-base step is thermodynamically highly favorable and renders the entire sequence irreversible.[4][6] To obtain the final carboxylic acid product, an acidic workup is required in a separate step to protonate the carboxylate salt.[1][3]
The thioether linkage [—S—] present in the substrate is stable under the standard basic conditions used for saponification and will not undergo cleavage.
Caption: Nucleophilic attack by hydroxide leads to a tetrahedral intermediate, which collapses to a carboxylic acid that is rapidly deprotonated to an irreversible carboxylate salt.
Protocol 1: Sodium Hydroxide Mediated Saponification in Aqueous Methanol
This protocol is a classic and highly effective method suitable for a wide range of esters. The use of methanol as a co-solvent ensures the solubility of the organic ester in the aqueous basic solution.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-(2-methoxyphenyl)sulfanylacetate | ≥95% | N/A |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl solution) | N/A | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Acros Organics |
| Deionized Water | N/A | In-house |
Step-by-Step Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2-(2-methoxyphenyl)sulfanylacetate (1.0 eq.) in methanol (approx. 5-10 mL per gram of ester).
-
Base Addition: Prepare a 1 M aqueous solution of sodium hydroxide. Add this solution (2.0-3.0 eq. of NaOH) to the flask. Using a molar excess of base ensures the reaction goes to completion.[1]
-
Reaction: Heat the reaction mixture to reflux (approx. 65-70°C). The use of heat accelerates the rate of hydrolysis, which can be slow at room temperature.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The disappearance of the starting ester spot and the appearance of a more polar spot (the carboxylate salt, which will streak) at the baseline indicates reaction completion.
-
Cooling and Concentration: Once the reaction is complete (typically 2-5 hours), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up (Wash): Dilute the remaining aqueous residue with deionized water. Wash the aqueous phase with ethyl acetate (2 x volume of aqueous phase) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2-3. This crucial step protonates the sodium carboxylate salt, forming the desired carboxylic acid, which is often insoluble in water and may precipitate as a solid or oil.[4]
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous phase). The protonated carboxylic acid is more soluble in the organic solvent.
-
Drying and Evaporation: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-methoxyphenyl)sulfanylacetic acid.
-
Purification: The crude product can be purified by recrystallization (e.g., from a toluene/hexanes mixture) or silica gel column chromatography if necessary.
Safety Precautions
-
Handle sodium hydroxide and concentrated hydrochloric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Both are highly corrosive.
-
Methanol and ethyl acetate are flammable. Ensure no open flames are nearby and work in a well-ventilated area.
Protocol 2: Lithium Hydroxide Mediated Saponification in THF/Water
This protocol is particularly useful for substrates that may be sensitive to the stronger nucleophilicity of NaOH or require milder conditions. Lithium hydroxide is often used for its high reactivity and selectivity in mixed solvent systems.[8][9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-(2-methoxyphenyl)sulfanylacetate | ≥95% | N/A |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent grade, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | In-house prep. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl solution) | N/A | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR Chemicals |
| Deionized Water | N/A | In-house |
Step-by-Step Experimental Protocol
-
Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve the Ethyl 2-(2-methoxyphenyl)sulfanylacetate (1.0 eq.) in a 3:1 mixture of THF and deionized water to a concentration of approximately 0.1-0.2 M.[8]
-
Base Addition: Add solid Lithium Hydroxide Monohydrate (1.5-2.0 eq.) to the stirred solution. The use of LiOH is common for ester hydrolysis, particularly in complex molecule synthesis.[8][11]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-55°C) to increase the reaction rate.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Solvent Removal: Once complete (typically 4-12 hours), remove the THF under reduced pressure.
-
Aqueous Work-up (Wash): Dilute the residue with water and adjust the pH to ~14 with 1N NaOH. This ensures the product is fully deprotonated and any acidic impurities are removed in the subsequent wash. Wash the basic aqueous layer with ethyl acetate to remove neutral organic impurities.[11]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.[11]
-
Extraction: Extract the product with ethyl acetate (3 x volume).
-
Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude acid as described in Protocol 1.
Safety Precautions
-
Handle LiOH with care; it is corrosive.
-
THF can form explosive peroxides. Use freshly opened or tested solvent.
-
Perform all operations in a well-ventilated fume hood.
Workflow Visualization
Caption: General experimental workflow for the saponification of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
Comparative Summary and Troubleshooting
| Parameter | Protocol 1 (NaOH/MeOH) | Protocol 2 (LiOH/THF) | Rationale & Comments |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) | LiOH is sometimes preferred for sensitive substrates due to potential selectivity advantages.[10] |
| Solvent System | Methanol / Water | Tetrahydrofuran (THF) / Water | Choice depends on substrate solubility. THF is a stronger solvent for many organic compounds. |
| Temperature | Reflux (~65-70°C) | Room Temp to 55°C | The NaOH/MeOH system is typically more vigorous and faster. The LiOH/THF protocol offers milder conditions. |
| Reaction Time | Typically Faster (2-5 h) | Typically Slower (4-12 h) | Higher temperature and stronger base in Protocol 1 lead to faster conversion. |
| Work-up | Standard acidification and extraction. | Can include an initial basic wash for cleaner product. | The basic wash in Protocol 2 is excellent for removing stubborn neutral impurities before acidification.[11] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, time, or temperature. | Add more base, increase reaction time, or raise the temperature. Ensure adequate mixing. |
| Low Yield | Incomplete extraction; product loss during work-up. | Ensure pH is low enough (<3) during acidification. Perform more extractions (4-5 times). Avoid overly vigorous washing. |
| Oily Product | Product has a low melting point or is impure. | Attempt to induce crystallization by scratching the flask or seeding. If it persists, purify by column chromatography. |
| Emulsion during Work-up | Soapy texture from carboxylate salt. | Add brine to the separatory funnel to break the emulsion. Allow the layers to separate for a longer period. |
Characterization of 2-(2-methoxyphenyl)sulfanylacetic Acid
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see the disappearance of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) from the starting material. A new broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm). Aromatic and methylene protons adjacent to the sulfur and methoxy group signals should remain.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the carboxylic acid (C₉H₁₀O₃S, MW: 198.24 g/mol ) should be observed.
-
Melting Point (MP): A sharp melting point indicates high purity. The analogous 2-methoxyphenylacetic acid has an MP of 120-123°C, which can serve as a rough reference point.
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
UKEssays. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from [Link]
-
Reusch, W. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Uniqsis Ltd. (n.d.). FlowSyn™ Application Note 2: Ester Hydrolysis. Retrieved from [Link]
- Journal of the Chinese Chemical Society. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. 69(6), 582.
- Whitesides Research Group. (2011, July 5). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres.
- JACS Au. (2023, May 1).
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]
- LibreTexts. (2016, December 10). Thioesters.
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]
- Molbank. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
- Grokipedia. (n.d.).
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Vaia. (n.d.). Q63.
- Fiveable. (2025, September 15).
- Science of Synthesis. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
- LibreTexts. (2023, January 22).
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Sigma-Aldrich. (n.d.).
- The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained [Video]. YouTube.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(2-methoxyphenyl)sulfanylacetate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Ethyl 2-(2-methoxyphenyl)sulfanylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar thioether compounds. Our approach is rooted in fundamental chromatographic principles and extensive laboratory experience to ensure you can achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the column chromatography of Ethyl 2-(2-methoxyphenyl)sulfanylacetate, providing quick and actionable answers.
Q1: What is the recommended stationary phase for the purification of Ethyl 2-(2-methoxyphenyl)sulfanylacetate?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this compound. Its polarity is well-suited for the separation of moderately polar compounds like Ethyl 2-(2-methoxyphenyl)sulfanylacetate from common reaction impurities.
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[1][2][3] A common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate.[4][5] For Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a typical eluent system is a gradient of ethyl acetate in hexane. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.[1]
Q3: What is the ideal Rf value I should aim for on TLC before scaling up to column chromatography?
A3: For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen eluent system.[6] This range generally provides the best balance between resolution and elution time.
Q4: Can Ethyl 2-(2-methoxyphenyl)sulfanylacetate degrade on silica gel?
A4: Thioether compounds can be susceptible to oxidation or acid-catalyzed degradation on silica gel, which is inherently acidic.[6][7] While this is less common for relatively stable thioethers, it is a possibility. If you suspect degradation (e.g., appearance of new spots on TLC after prolonged exposure to silica), consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent or using a less acidic stationary phase like neutral alumina.[8]
Q5: How much crude material can I load onto my column?
A5: A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[8] For example, for every 100g of silica gel, you can load 1-5g of your crude mixture. Overloading the column is a common cause of poor separation.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during the purification process.
Issue 1: Poor Separation or Overlapping Peaks
Symptoms:
-
Fractions contain a mixture of your target compound and impurities.
-
TLC analysis of collected fractions shows overlapping spots.
Logical Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Detailed Solutions:
-
Inappropriate Solvent System: If your TLC shows poor separation, your mobile phase is not optimized.[8]
-
If spots are too high on the TLC plate (high Rf): Decrease the polarity of your eluent (reduce the percentage of ethyl acetate).
-
If spots are too low on the TLC plate (low Rf): Increase the polarity of your eluent (increase the percentage of ethyl acetate).
-
-
Streaking of Spots: This often indicates that your compound is interacting too strongly with the silica gel, which can happen with acidic or basic compounds.[9]
-
For basic impurities or if the target compound itself has basic properties, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[8]
-
-
Column Overloading: As mentioned in the FAQ, loading too much sample will lead to broad bands and poor separation.[8] Reduce the amount of material or use a larger column.
-
Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation. Ensure your column is packed uniformly.
Issue 2: Compound Does Not Elute from the Column
Symptoms:
-
You have run a large volume of eluent, and your compound has not appeared in the fractions.
Possible Causes and Solutions:
-
Compound is Too Polar for the Current Solvent System: If your compound is highly polar, it may be strongly adsorbed to the silica gel.
-
Irreversible Adsorption or Decomposition: In some cases, highly functionalized molecules can irreversibly bind to or decompose on the silica gel.[6][8]
-
Solution: Before committing your entire sample to a column, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[6][8] If decomposition is observed, consider using a different stationary phase like neutral alumina or a reversed-phase C18 column.[8]
-
Issue 3: Low Recovery of the Compound
Symptoms:
-
The total mass of the purified compound is significantly less than expected.
Troubleshooting Steps:
-
Check All Fractions: Ensure you have collected and analyzed all fractions, as your compound may have eluted earlier or later than anticipated.
-
Compound Tailing: Your compound may be eluting very slowly over a large number of fractions, a phenomenon known as "tailing".[6]
-
Solution: Once your compound starts to elute, you can try increasing the polarity of the eluent more aggressively to push the remaining compound off the column faster.[6]
-
-
Decomposition on the Column: As discussed in the previous issue, your compound may be degrading on the silica gel.
-
Physical Loss: Ensure there are no leaks in your column setup. Check that the stopcock is properly sealed and that there are no cracks in the glass.
Experimental Protocol: Column Chromatography of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
This protocol provides a detailed, step-by-step methodology for the purification of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (washed)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen
-
TLC plates (silica gel coated)
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing (2-methoxyphenyl)sulfanylacetate Synthesis
Welcome to the technical support center for the synthesis of (2-methoxyphenyl)sulfanylacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you enhance yield, improve purity, and streamline your synthetic workflow.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the synthesis of (2-methoxyphenyl)sulfanylacetate, focusing on temperature-related causes and solutions. The underlying reaction is a nucleophilic substitution (SN2), where the thiophenoxide anion attacks an alkyl haloacetate. Temperature is a pivotal factor that dictates the rate and outcome of this reaction.
Q1: My reaction yield is disappointingly low, or the reaction is not proceeding to completion. How can I determine if the temperature is the issue?
A1: Low conversion is a classic symptom of insufficient activation energy. While the SN2 reaction for thioether formation is generally efficient, it still requires a specific energy threshold to overcome the activation barrier.
Causality:
-
Insufficient Kinetic Energy: At lower temperatures, reacting molecules possess less kinetic energy, leading to fewer effective collisions per unit of time. This results in a slow or stalled reaction. A typical Williamson ether synthesis, a related reaction, is conducted at 50 to 100 °C and is often complete within 1 to 8 hours[1][2]. If your temperature is below this range, the reaction rate may be impractically slow.
-
Poor Solubility: The salt of 2-methoxythiophenol may have limited solubility in your chosen solvent at lower temperatures, reducing the concentration of the active nucleophile in the solution and thereby slowing the reaction rate.
Troubleshooting Protocol:
-
Establish a Baseline: Ensure your baseline reaction was conducted under anhydrous conditions in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile), as these solvents favor the SN2 mechanism[2][3].
-
Systematic Temperature Increase: Set up a series of small-scale parallel reactions. Keeping all other parameters (reactant concentration, solvent, stirring speed) constant, incrementally increase the reaction temperature. A suggested range for screening is 50 °C, 65 °C, and 80 °C.
-
Monitor Progress: Track the consumption of starting materials using an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS) at set time points (e.g., 1, 3, and 6 hours).
-
Analyze and Conclude: A significant increase in product formation with rising temperature confirms that the initial temperature was too low. The optimal temperature will be the one that provides the highest conversion within a reasonable timeframe without generating significant impurities.
Q2: My analysis shows the presence of significant side products, particularly an alkene derived from the haloacetate. How does temperature contribute to this, and what is the remedy?
A2: The formation of an alkene byproduct is a strong indicator that a competing E2 (bimolecular elimination) reaction is occurring. This is one of the most common side reactions in Williamson-type syntheses, and it is highly sensitive to temperature.[2][4]
Causality:
-
Thermodynamics of Elimination: Elimination reactions typically have a higher activation energy than substitution reactions but also result in a greater increase in entropy (more product molecules are formed than consumed)[5]. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable (more negative) as temperature (T) increases. Consequently, higher temperatures disproportionately favor the elimination pathway over substitution[4][5].
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the E2 pathway. Based on your initial results, reduce the temperature in 10-15 °C decrements. For instance, if you were running the reaction at 90 °C, try it at 75 °C and 60 °C.
-
Evaluate Base Strength: While not a direct temperature effect, a very strong base can also promote elimination. If you are using a strong base to deprotonate the thiophenol, consider switching to a milder base like potassium carbonate (K₂CO₃).
-
Analyze the Product Ratio: Quantify the ratio of the desired SN2 product to the E2 byproduct at each temperature. This will allow you to identify a temperature window where the formation of (2-methoxyphenyl)sulfanylacetate is maximized while the elimination product is minimized.
Below is a diagram illustrating the temperature-dependent competition between the desired SN2 pathway and the undesired E2 side reaction.
Caption: Temperature's effect on SN2 vs. E2 pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for forming (2-methoxyphenyl)sulfanylacetate, and what is temperature's role?
A1: The synthesis of (2-methoxyphenyl)sulfanylacetate from 2-methoxythiophenol and an alkyl haloacetate (e.g., ethyl chloroacetate) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Mechanism Steps:
-
Deprotonation: A base removes the acidic proton from the thiol group (-SH) of 2-methoxythiophenol, generating a highly nucleophilic thiophenoxide anion.
-
Nucleophilic Attack: The thiophenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl haloacetate. This attack occurs from the side opposite the leaving group (a halide, such as Cl⁻).
-
Concerted Transition State: The reaction proceeds through a single, concerted transition state where the sulfur-carbon bond is forming at the same time the carbon-halide bond is breaking.
-
Product Formation: The halide is expelled as a leaving group, resulting in the formation of (2-methoxyphenyl)sulfanylacetate.
Role of Temperature: Temperature provides the necessary activation energy (Ea) for the reactants to reach the high-energy transition state. Increasing the temperature increases the rate of reaction by ensuring a larger fraction of molecules has sufficient energy to react upon collision.[6][7]
The SN2 mechanism is depicted below.
Caption: The SN2 mechanism for the target synthesis.
Q2: What is a sensible starting temperature for my optimization experiments, and what data should I collect?
A2: For a Williamson-type thioether synthesis using a polar aprotic solvent, a good starting temperature is 60-70 °C .[8] This range is often sufficient to achieve a reasonable reaction rate without aggressively promoting side reactions. A systematic approach is crucial for optimization.
Data Collection and Analysis: To effectively optimize the temperature, you should collect quantitative data. The following table provides a template for how to structure your experimental results for easy comparison.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by LC or GC) | Key Observations (e.g., color change, side products detected) |
| T-OPT-1 | 50 | 8 | 45 | 98 | Slow conversion, very clean reaction profile. |
| T-OPT-2 | 65 | 5 | 88 | 97 | Good conversion rate, minimal side products. |
| T-OPT-3 | 80 | 3 | 91 | 90 | Fast reaction, noticeable increase in elimination byproduct. |
| T-OPT-4 | 95 | 2 | 85 | 75 | Rapid reaction, significant side product formation. |
Data presented is hypothetical and for illustrative purposes only.
Based on this hypothetical data, 65 °C represents the optimal balance of reaction rate, yield, and purity.
Experimental Protocols
Protocol: Temperature Screening for (2-methoxyphenyl)sulfanylacetate Synthesis
This protocol outlines a parallel experiment to determine the optimal reaction temperature.
Materials:
-
2-methoxythiophenol
-
Ethyl chloroacetate (or bromo/iodoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vials with stir bars
-
Heating block or oil baths capable of maintaining separate temperatures
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (Nitrogen or Argon), add 2-methoxythiophenol (1.0 eq), potassium carbonate (1.5 eq), and a stir bar to four separate reaction vials.
-
Solvent Addition: Add anhydrous DMF to each vial to achieve the desired concentration (e.g., 0.5 M).
-
Temperature Equilibration: Place the vials in separate heating blocks pre-heated to your target temperatures (e.g., 50 °C, 65 °C, 80 °C, 95 °C). Allow the mixtures to stir for 15 minutes to reach thermal equilibrium.
-
Initiation: Add ethyl chloroacetate (1.1 eq) to each vial simultaneously to initiate the reactions.
-
Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Work-up: Once the reaction at the optimal temperature reaches completion (or after a predetermined time, e.g., 6 hours), cool all reactions to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and purity of the product from each reaction using techniques like ¹H NMR and LC-MS or GC-MS.
The workflow for this optimization is summarized in the diagram below.
Caption: Workflow for temperature optimization experiment.
References
- Gasanov, A. G. (n.d.). CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND RATIONAL APPLICATION OF THIOGLYCOLIC ACID ESTERS.
- Google Patents. (n.d.). EP0718282A1 - Process for preparing alkyl esters of thioglycolic acid.
- Google Patents. (n.d.). US5714629A - Process for the preparation of thioglycolic acid alkyl esters.
- Google Patents. (n.d.). CH369126A - Process for the preparation of thioglycol ester derivatives.
- Scribd. (n.d.). Thioglycollic Acid Ester Prep Method.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- BenchChem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
- ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- ResearchGate. (n.d.). Help me, how increase yield in williamson ether reaction?
- Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
- ResearchGate. (n.d.). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature.
- Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides.
- YouTube. (2018, February 6). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cerritos.edu [cerritos.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 2-Methoxythiophenol (2-MTP)
[1][2]
Topic: Purification Strategies for 2-Methoxythiophenol (CAS: 7217-59-6) Ticket Type: Troubleshooting & Method Development Audience: Organic Chemists, Process Engineers[1][2]
Triage: Select Your Removal Strategy
Before proceeding, determine the stability of your target product.[3] 2-Methoxythiophenol (2-MTP) is a potent nucleophile with a distinct "meaty/sulfurous" stench and a pKa of ~6.6 .[2] Its removal depends on exploiting its acidity or its nucleophilicity.
Decision Matrix
Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on product stability.
Protocol A: Reactive Liquid-Liquid Extraction (The Gold Standard)
Best For: Products stable to alkaline conditions (pH > 10).[2] Mechanism: Deprotonation. 2-MTP (pKa ~6.[1][2]6) is converted to its water-soluble thiolate anion by bases stronger than bicarbonate.[2]
The Science
Unlike aliphatic alcohols (pKa ~16), the aromatic ring and sulfur atom make 2-MTP significantly acidic. Washing with 1M NaOH ensures >99.9% ionization, driving the equilibrium completely into the aqueous phase.
Step-by-Step Workflow
-
Dilution: Dilute the reaction mixture with a non-polar solvent (DCM, Et₂O, or EtOAc).
-
Note: Avoid DCM if your product contains basic amines, as emulsions may form.
-
-
Primary Wash: Wash the organic layer 2× with 1M NaOH (or 1M KOH).[1][2]
-
Volume: Use 1:1 volume ratio relative to the organic phase.
-
Observation: The aqueous layer may turn yellow/orange due to the formation of the thiolate anion.
-
-
The "Disulfide Trap" (Critical Troubleshooting):
-
Issue: If the reaction mixture was exposed to air/oxidants before extraction, some 2-MTP may have oxidized to 2,2'-dimethoxydiphenyl disulfide .[2]
-
Problem: The disulfide is non-acidic and lipophilic; it will not extract into NaOH.[1][2]
-
Fix: If you suspect disulfide formation, add a reducing agent (e.g., Dithiothreitol (DTT) or Zn/HCl) to the mixture prior to the base wash to reduce the disulfide back to the thiol .
-
-
Final Polish: Wash the organic layer 1× with Brine (Sat.[1][2] NaCl) to remove residual base, then dry over Na₂SO₄.
Protocol B: Electrophilic Scavenging (Solid-Phase Extraction)
Best For: Base-sensitive products (Esters, base-labile protecting groups) or when liquid extraction fails to remove trace odors.[1][2] Mechanism: Covalent bonding via Michael Addition or Nucleophilic Attack.[2]
The Misconception: "Si-Thiol" vs. "Thiol Scavengers"
-
Do NOT use: Standard "Si-Thiol" resins.[1][2] These are silica-bound thiols designed to remove metals or electrophiles.[2][4][5] They will not remove 2-MTP.[2]
-
DO USE: Electrophilic resins, such as Polymer-Supported Maleimide or Isocyanate .[1][2]
Step-by-Step Workflow
-
Selection: Choose a resin with a capacity of ~1.0–1.5 mmol/g (e.g., PS-NEM or PS-Isocyanate).[1][2]
-
Stoichiometry: Add 3–4 equivalents of resin relative to the estimated residual 2-MTP.[2]
-
Incubation:
-
Solvent: DCM, THF, or DMF.[2]
-
Time: Stir gently for 2–4 hours at room temperature.
-
Tip: Adding a catalytic amount of tertiary amine (Et₃N) can accelerate the Michael addition to the maleimide resin.
-
-
Filtration: Filter the mixture through a fritted funnel or Celite pad. The 2-MTP remains covalently bound to the solid beads.
Protocol C: Oxidative Shift & Chromatography
Best For: Products that are both base-sensitive and nucleophilic (preventing the use of scavengers).[1][2] Mechanism: Intentionally oxidizing 2-MTP to its disulfide dimer, which drastically changes its polarity (Rf value) and volatility.[1][2]
The Science
2-MTP boils at ~99°C (8 mmHg) , making it difficult to remove via standard rotavap without high vacuum.[1][2] Converting it to the disulfide doubles the molecular weight and creates a non-polar solid/oil that is easily separated from polar products via silica gel chromatography.
Step-by-Step Workflow
-
Oxidation: Add a mild oxidant to the reaction mixture.[1][2]
-
Option A (Air): Vigorous stirring open to air (slow, 12-24h).
-
Option B (Iodine): Titrate with I₂/Pyridine until a faint yellow color persists .
-
-
Quench: Wash with Sodium Thiosulfate (Na₂S₂O₃) to remove excess Iodine.[1][2]
-
Chromatography:
-
Run a TLC.[2] The disulfide will likely move to the solvent front (high Rf) in non-polar eluents (Hexane/EtOAc), while your polar product stays lower.
-
Perform flash column chromatography to separate the early-eluting disulfide from your product.
-
Odor Management & Safety (The "Stench" Factor)[2]
Issue: 2-MTP has a low odor threshold. Trace amounts on glassware can contaminate the entire lab.
Decontamination Protocol
Never wash thiol-contaminated glassware directly in the sink.[1][2]
-
The "Bleach Bath": Prepare a bath of 10% Sodium Hypochlorite (Bleach).[1][2]
-
Mechanism: Hypochlorite rapidly oxidizes thiols to sulfonates (odorless, water-soluble).[1][2]
- [2]
-
Soak: Submerge all glassware, septa, and stir bars for 30 minutes.
-
Rotavap Traps: Add 50mL of bleach to your rotavap solvent trap before stripping solvents to neutralize volatile thiols preventing exhaust stench.[1][2]
Summary of Physical Properties
| Property | Value | Implication for Removal |
| Boiling Point | 99°C @ 8 mmHg | Volatile; requires high vacuum or derivatization.[1][2] |
| pKa | ~6.6 | Extractable with weak bases (Carbonate) or strong bases (NaOH).[1][2] |
| Solubility | Lipophilic | Partitions into organic layer unless ionized.[1][2] |
| Odor | Pungent/Meaty | Requires oxidative quenching (Bleach) for cleanup.[1][2][6] |
References
Minimizing side reactions during the alkylation of thiophenols
Welcome to the technical support center for the alkylation of thiophenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, minimizing common side reactions and maximizing the yield of the desired S-alkylated product. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the alkylation of thiophenols?
The three most prevalent side reactions are:
-
Oxidation: Thiophenols, particularly in the presence of a base, are readily oxidized to form disulfide byproducts. This can be initiated by atmospheric oxygen.[1]
-
Over-alkylation: The desired thioether product is also nucleophilic and can react further with the alkylating agent to form a sulfonium salt.[2]
-
C-Alkylation: The aromatic ring of the thiophenol can compete with the sulfur atom for the alkylating agent, leading to the formation of C-alkylated byproducts. This is a form of Friedel-Crafts alkylation.
Q2: I'm observing a significant amount of a white precipitate that is insoluble in my organic solvent. What is it likely to be?
This is often the over-alkylation product, a sulfonium salt. Sulfonium salts are ionic and thus typically have low solubility in common organic solvents used for extraction.[2]
Q3: My reaction mixture is turning yellow/brown, and I'm getting a significant amount of a higher molecular weight byproduct. What's happening?
This is a classic sign of disulfide formation due to oxidation of the starting thiophenol.[1] The color change can be attributed to the formation of the disulfide chromophore.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the alkylation of thiophenols.
Problem 1: Low Yield of the Desired Thioether and Significant Disulfide Formation
Root Cause Analysis:
The primary cause of disulfide formation is the oxidation of the thiophenolate anion by atmospheric oxygen. The basic conditions required for the deprotonation of the thiophenol make it particularly susceptible to oxidation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for disulfide formation.
Detailed Solutions:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction. This can be achieved by:
-
Degassing Solvents: Sparge your solvent with an inert gas (nitrogen or argon) for at least 30 minutes prior to use.
-
Using Schlenk Techniques: Conduct the reaction in a flask equipped with a septum or a Schlenk line to maintain a positive pressure of an inert gas.
-
-
Fresh Reagents: Thiophenols can oxidize upon storage. It is best practice to use a freshly opened bottle or to distill the thiophenol immediately before use.
-
Reaction Time: Prolonged reaction times increase the exposure of the reaction mixture to trace amounts of oxygen. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Problem 2: Formation of C-Alkylated Byproducts
Root Cause Analysis:
The thiophenolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the soft sulfur atom and the hard carbon atoms of the aromatic ring. The regioselectivity of the alkylation (S- vs. C-alkylation) is influenced by the Hard and Soft Acids and Bases (HSAB) principle, as well as kinetic vs. thermodynamic control.
-
HSAB Principle: "Hard" electrophiles tend to react at the "harder" nucleophilic site (carbon), while "soft" electrophiles favor the "softer" sulfur atom.
-
Kinetic vs. Thermodynamic Control: S-alkylation is generally the kinetically favored pathway, meaning it is faster. C-alkylation can be the thermodynamically favored pathway, especially with certain substrates and conditions, leading to a more stable product.[3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-alkylation.
Detailed Solutions:
-
Choice of Alkylating Agent:
-
Favor S-Alkylation: Use "softer" alkylating agents. The general trend for leaving group softness is I > Br > Cl > OTs. Therefore, alkyl iodides and bromides are preferred for selective S-alkylation.[6]
-
Avoid C-Alkylation: "Harder" alkylating agents like alkyl sulfates and sulfonates are more prone to C-alkylation.
-
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally recommended. They solvate the cation of the base, leaving a "naked" and highly reactive thiophenolate anion, which favors the kinetically controlled S-alkylation.
-
Protic Solvents (e.g., alcohols, water): These solvents can solvate the thiophenolate anion through hydrogen bonding, reducing its nucleophilicity and potentially leading to a greater proportion of the thermodynamically favored C-alkylated product. However, some green chemistry protocols have shown success in water with careful selection of base and reactants.[7]
-
-
Base Selection:
-
Weaker Bases (e.g., K₂CO₃, Et₃N): These are often sufficient to deprotonate the acidic thiophenol (pKa ≈ 6.6)[1] and can lead to higher S-alkylation selectivity. Stronger bases like NaH or organolithiums can increase the concentration of the phenoxide-like resonance structures, potentially promoting C-alkylation.
-
-
Temperature Control:
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) favors the kinetically controlled product, which is typically the desired S-alkylated thioether.[4] Higher temperatures can provide the energy needed to overcome the activation barrier for the thermodynamically more stable C-alkylated product.
-
Table 1: Influence of Reaction Parameters on S- vs. C-Alkylation Selectivity
| Parameter | To Favor S-Alkylation (Kinetic Product) | To Favor C-Alkylation (Thermodynamic Product) | Rationale |
| Alkylating Agent | Alkyl Iodides, Alkyl Bromides (Soft Electrophiles) | Alkyl Sulfates, Alkyl Tosylates (Hard Electrophiles) | HSAB Principle |
| Solvent | Polar Aprotic (DMF, DMSO, CH₃CN) | Protic (Alcohols, Water) or Nonpolar | Solvent polarity and hydrogen bonding capacity affect thiophenolate reactivity. |
| Base | Weaker, Non-nucleophilic (K₂CO₃, Et₃N) | Stronger Bases (NaH, LDA) | Stronger bases can increase electron density on the aromatic ring. |
| Temperature | Low (0 °C to RT) | High | Provides energy to overcome the higher activation barrier for C-alkylation. |
Problem 3: Formation of Over-Alkylation Product (Sulfonium Salt)
Root Cause Analysis:
The thioether product is itself a nucleophile and can compete with the starting thiophenolate for the alkylating agent. This is more likely to occur when the concentration of the thioether product becomes significant and there is still a high concentration of the alkylating agent present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Detailed Solutions:
-
Stoichiometry: Use a slight excess of the thiophenol (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is consumed before a significant amount of the thioether product can react further.
-
Controlled Addition: Add the alkylating agent slowly to the solution of the deprotonated thiophenol. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more nucleophilic thiophenolate over the less nucleophilic thioether.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting alkylating agent is consumed, promptly quench the reaction to prevent further reaction with the product.
Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation of Thiophenol
This protocol is optimized for minimizing common side reactions.
Materials:
-
Thiophenol (freshly distilled)
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask via syringe.
-
Add freshly distilled thiophenol (1.1 equivalents) to the stirred suspension.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium thiophenolate.
-
Slowly add the alkyl halide (1.0 equivalent) dropwise via syringe over 10-15 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Azizi, N., et al. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. J. Iran. Chem. Soc., 6(4), 749-753. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Frontier, A. (2025). How To: Work with Thiols. University of Rochester Department of Chemistry. [Link]
-
Kazemi, M., & Zarei, A. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]
-
LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
-
Wikipedia. (n.d.). Thiophenol. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Yeh, T.-H., & Lin, C.-C. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 888. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]
Sources
Technical Support Center: Stability & Storage of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Introduction: The Stability Paradox
You are likely working with Ethyl 2-(2-methoxyphenyl)sulfanylacetate as a building block for pharmaceutical synthesis. While this molecule appears robust, it possesses a "Stability Paradox" due to its dual-functional nature:
-
The Ester Moiety: Susceptible to hydrolytic cleavage.
-
The Sulfide (Thioether) Linkage: Highly susceptible to oxidative degradation, a risk significantly amplified by the electron-rich 2-methoxyphenyl ring.
This guide provides the mechanistic "Why" and the procedural "How" to maintain >99% purity during storage.
Module 1: Diagnosing Degradation (The "Why")
Before implementing storage protocols, you must understand the specific degradation pathways. This molecule does not just "decompose"; it follows two distinct, competitive pathways driven by environmental exposure.[1][2]
The Electronic Effect of the Ortho-Methoxy Group
The 2-methoxyphenyl group is an Electron Donating Group (EDG). Through resonance, it increases the electron density on the sulfur atom.
-
Consequence: The sulfur atom becomes more nucleophilic . While this is beneficial for synthesis, it makes the sulfur more prone to oxidation by atmospheric oxygen or peroxides than a standard alkyl sulfide.
Visualizing the Degradation Pathways
Figure 1: The two primary degradation vectors. The sulfide oxidation pathway (right) is often faster than hydrolysis (left) if the compound is stored dry but exposed to air.
Module 2: Storage Protocols (The "How")
To prevent the pathways above, you must isolate the molecule from Moisture , Oxygen , and Light .
Protocol A: Solid State Storage (Gold Standard)
Recommended for long-term storage (>1 month).
-
Container Selection: Use an Amber Glass Vial with a screw cap. The amber glass blocks UV light, which catalyzes the auto-oxidation of sulfur.
-
Atmosphere Exchange:
-
Place the open vial in a desiccator.
-
Evacuate and backfill with Argon (preferred over Nitrogen due to higher density) three times.
-
Why? Nitrogen is lighter than air and can diffuse out; Argon blankets the crystals.
-
-
Sealing:
-
Cap the vial tightly under the inert atmosphere.
-
Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion through the threads.
-
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.[2]
-
Protocol B: Solution Storage (Short Term)
Risky. Only use if necessary for automated dosing.
CRITICAL WARNING: Never store this compound in DMSO or Methanol .
| Solvent | Suitability | Technical Rationale |
| DMSO | ⛔ AVOID | DMSO acts as a mild oxidant. Over time, it can transfer oxygen to the sulfur atom, forming the sulfoxide impurity [1]. |
| Methanol | ⛔ AVOID | Risk of Transesterification . Trace acidity can catalyze the swap of the Ethyl group for a Methyl group, changing your molecule entirely [2]. |
| Toluene | ✅ PREFERRED | Non-polar, non-hygroscopic, and does not dissolve oxygen as readily as ethers. |
| DCM | ⚠️ CAUTION | Acceptable for short term, but DCM can become acidic over time (HCl formation), catalyzing hydrolysis. |
Workflow Visualization: Optimal Storage Loop
Figure 2: The closed-loop storage protocol. Note the critical warming step to prevent moisture ingress.[2]
Module 3: Troubleshooting & FAQs
Q1: The compound has developed a foul, "rotten cabbage" smell. Is it still usable?
-
Diagnosis: This indicates Hydrolysis or C-S bond cleavage .
-
Mechanism: Hydrolysis produces the free acid (sour smell). However, a "cabbage" or "skunky" smell usually indicates the formation of 2-methoxythiophenol (a thiol). This happens if the C-S bond degrades, often driven by extreme pH or light exposure [3].
-
Action: Run a TLC. If the thiol spot (high Rf, very smelly) is present, repurification is required.
Q2: My LC-MS shows a peak with Mass M+16. What is this?
-
Diagnosis: This is the Sulfoxide .[3]
-
Mechanism: Oxygen insertion (+16 amu) into the sulfide bond.
-
Cause: The compound was likely stored in a clear vial or exposed to air.
-
Fix: Sulfoxides are much more polar than the sulfide. You can easily remove this impurity via flash column chromatography (increase polarity of eluent).
Q3: Can I store the compound in a fridge (4°C) instead of a freezer (-20°C)?
-
Answer: Yes, for short periods (< 2 weeks). However, reaction rates (both hydrolysis and oxidation) roughly double for every 10°C increase in temperature. -20°C provides approximately 4x the stability duration of 4°C.
Q4: How do I check for early signs of degradation without using valuable material?
-
Method: Thin Layer Chromatography (TLC).
-
Stain: Use KMnO4 (Potassium Permanganate) stain.
-
Why? Sulfides and Sulfoxides oxidize rapidly with KMnO4, appearing as bright yellow/white spots on a purple background.
-
Differentiation: The Sulfoxide will have a significantly lower Rf (more polar) than the parent Ester.
-
References
-
M. A. Hoque, et al. "Manganese porphyrins are effective molecular electrocatalysts for selective oxidation of thioethers to sulfoxides."[4] Journal of the American Chemical Society, 2024.
-
Master Organic Chemistry. "Transesterification: Mechanism and Conditions." MasterOrganicChemistry.com, 2022.
-
Ossila. "Air Sensitive Compounds: Degradation Mechanisms and Storage." Ossila.com Technical Guides.
-
Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, 2014.[5]
Sources
Phase transfer catalysis optimization for sulfanylacetate synthesis
Technical Support Center: Phase Transfer Catalysis (PTC) for Sulfanylacetate Synthesis
Mission Statement
Welcome to the Advanced Synthesis Support Hub. This guide is engineered for process chemists and researchers encountering bottlenecks in the alkylation of thiols with haloacetates (
Unlike standard homogeneous reactions, PTC relies on the precise orchestration of interfacial mechanics. This guide moves beyond "recipe following" to "system engineering," ensuring you can troubleshoot kinetics, selectivity, and scale-up issues with authority.
Module 1: The Engine – Kinetics & Catalyst Selection
User Issue: "My reaction is stalling at 60-70% conversion, even with excess alkyl halide."
Root Cause Analysis:
In Phase Transfer Catalysis, the reaction rate is governed by the Extraction Constant (
The Solution: Lipophilicity Matching For non-polar solvents (Toluene, Heptane), you must increase the lipophilicity of the catalyst.
Comparative Catalyst Performance Table
| Catalyst Class | Common Name | Structure | Lipophilicity | Best Solvent System | Cost/Performance |
| Quat Ammonium | TBAB | Moderate | DCM, Chloroform | High/Standard | |
| Quat Ammonium | Aliquat 336 | High | Toluene, Hexane | Excellent | |
| Quat Phosphonium | TBPB | Moderate | High Temp (>100°C) | High (Thermal stability) | |
| Crown Ether | 18-Crown-6 | Cyclic Polyether | Variable | Solid-Liquid PTC | Prohibitive for Scale |
Protocol 1.1: Kinetic Optimization Workflow
-
Standardize Agitation: PTC is mass-transfer limited. Ensure your impeller tip speed is
or use a high-shear mixer. A vortex is not enough; you need an emulsion. -
Catalyst Loading: Start at 1 mol%. If kinetics are slow, increase to 3-5 mol%.
-
Switch Catalyst: If using Toluene, switch from TBAB to Aliquat 336 (Starks' Catalyst). The longer octyl chains dramatically increase the concentration of active thiolate in the organic phase.
Visualizing the Mechanism (Starks' Extraction) The following diagram illustrates the cyclic transfer of the thiolate anion.
Caption: The Starks' Extraction Mechanism showing the shuttle of the thiolate anion (
Module 2: The Shield – Selectivity & Hydrolysis Prevention
User Issue: "I am detecting large amounts of acid byproduct (Saponification) instead of my ester."
Root Cause Analysis:
Haloacetates (
The Solution: Solid-Liquid PTC (SL-PTC)
Eliminate the bulk water. By using solid Potassium Carbonate (
Protocol 2.1: Hydrolysis-Free Synthesis (SL-PTC)
-
Solvent: Acetonitrile (polar aprotic) or Toluene (non-polar).
-
Base: Solid, anhydrous
(2.0 equivalents). Note: Grind to fine powder to increase surface area. -
Catalyst: TBAB (3 mol%).
-
Procedure:
-
Add Solid Base. Stir for 15 mins (Formation of surface thiolate).
-
Add Haloacetate dropwise.
-
CRITICAL: Add trace water (0.5 mol% relative to catalyst). This creates the "Omega Phase"—a microscopic liquid film on the solid base that accelerates ion exchange without dissolving the bulk base.
Module 3: The Atmosphere – Purity & Oxidation Control
User Issue: "My yield is good, but I have 10% disulfide impurity (
Root Cause Analysis:
Thiolates (
Protocol 3.1: The "Zero-Ox" Setup
-
Degassing: Do not just purge the headspace. Sparge the solvent with Nitrogen or Argon for 20 minutes before adding the thiol.
-
Chelation: If using low-grade solvents or metal reactors, add 0.1% EDTA to the aqueous phase (if LL-PTC) to sequester redox-active metals.
-
Reagent Order: Add the thiol last, or immediately before the alkyl halide, to minimize the time the thiolate sits idle in a basic environment.
Module 4: Troubleshooting FAQ & Decision Tree
Q: Can I use Sodium Hydride (NaH) to ensure faster reaction?
A: You can, but it defeats the purpose of PTC. NaH requires anhydrous solvents and strict safety protocols (
Q: My catalyst formed a third, oily phase in the middle. Is this bad? A: This is called "Third Phase Formation." It usually happens when the catalyst is not soluble in the organic solvent (e.g., TBAB in Toluene).
-
Fix: Add a co-solvent (small amount of alcohol or DCM) OR switch to a more lipophilic catalyst (Aliquat 336).
Troubleshooting Logic Flow
Caption: Diagnostic logic tree for isolating failure modes in PTC thioetherification.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403. Link
- Halpern, M. (2002). "Phase-Transfer Catalysis: Mechanism and Synthesis". Encyclopedia of Catalysis. Wiley-Interscience.
-
Albanese, D. (2006). "Solid-liquid phase-transfer catalysis: A powerful tool for organic synthesis". Catalysis Reviews, 48(4), 381-410. (Authoritative source for using Solid-Liquid PTC to prevent hydrolysis). Link
- Deng, J., et al. (2010). "Green and Efficient Synthesis of Thioethers in Water via Phase Transfer Catalysis". Journal of Sulfur Chemistry, 31(2), 101-108. (Validation of aqueous PTC protocols for thiols).
Sources
Separation of Ethyl 2-(2-methoxyphenyl)sulfanylacetate from byproducts
Executive Summary & Chemical Context
Target Molecule: Ethyl 2-(2-methoxyphenyl)sulfanylacetate
CAS: 14616-25-2 (Analogous structure ref)
Synthesis Pathway: Typically synthesized via nucleophilic substitution (
The Challenge: While the synthesis is mechanistically simple, the isolation is frequently complicated by three distinct impurity classes that share solubility characteristics with the target ester:
-
Oxidative Dimer (Disulfide): Bis(2-methoxyphenyl) disulfide. Formed by the air-oxidation of the starting thiol. It is a lipophilic, often crystalline solid/oil that co-elutes if the gradient is not optimized.
-
Unreacted Thiol: 2-Methoxybenzenethiol. Causes persistent malodor and catalyst poisoning in downstream applications.
-
Hydrolysis Byproduct: 2-(2-methoxyphenyl)sulfanylacetic acid. Formed if moisture is present or workup conditions are too basic.
Diagnostic & Troubleshooting (Q&A)
Q1: My crude product is a yellow semi-solid, but the target should be an oil. What happened? Diagnosis: You likely have significant Disulfide Contamination . The Cause: Aryl thiols are prone to oxidation by atmospheric oxygen. If your reaction vessel wasn't strictly degassed or if the starting material was old, the thiol dimerized to Bis(2-methoxyphenyl) disulfide. The Fix:
-
Immediate: The disulfide is significantly less polar than your target ester. Use Flash Column Chromatography with a non-polar gradient (Start 100% Hexane
5% EtOAc). The disulfide will elute first (High ). -
Prevention: Always distill/recrystallize the thiol starting material before use and run the alkylation under a strict Nitrogen/Argon atmosphere.
Q2: After column chromatography, the product still smells strongly of "rotten eggs" or garlic. Diagnosis: Trace Unreacted Thiol remains. The Cause: Thiols have low detection thresholds (ppb range). Even microscopic amounts ruined the perceived purity. The Fix:
-
Chemical Wash: Dissolve the product in diethyl ether or ethyl acetate and wash with cold 1M NaOH or 10% Na₂CO₃ . The base deprotonates the thiol (
) into the water-soluble thiolate ( ), partitioning it into the aqueous layer. -
Warning: Do not use hot or concentrated base, or you will hydrolyze your target ester.
Q3: TLC shows a spot remaining at the baseline that drags. My yield is also lower than expected. Diagnosis: You have formed the Free Acid (Hydrolysis Product). The Cause: Presence of water in the reaction solvent (acetone/DMF) or excessive exposure to base during workup. The Fix:
-
Recovery: The "impurity" at the baseline is likely your product in acid form. You can re-esterify it (EtOH/H₂SO₄ reflux) to recover the target ethyl ester.
Optimized Purification Protocol
Prerequisites:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1][2]
-
Detection: UV (254 nm) and Iodine Stain (Thioethers stain yellow/brown rapidly).
Step 1: The "Oxidation-Stop" Workup
Do not just evaporate the solvent.
-
Quench the reaction with water.
-
Critical Step: Wash the organic layer 2x with 10% Na₂CO₃ (removes unreacted thiol and free acid).
-
Wash 1x with Brine.
-
Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes act as a Lewis acid and promote side reactions; Sodium sulfate is safer here).
-
Concentrate under reduced pressure.
Step 2: Flash Chromatography Strategy
The polarity difference is your primary tool.
-
Disulfide (
in 9:1 Hex:EtOAc): Very Non-polar. -
Target Ester (
in 9:1 Hex:EtOAc): Moderately Polar. -
Starting Thiol: Removed in workup.
Gradient Table:
| Volume (CV) | Solvent Ratio (Hex : EtOAc) | Eluting Component |
|---|---|---|
| 1–3 | 100 : 0 | Residual Hydrocarbons |
| 4–8 | 98 : 2 | Disulfide Impurity (Collect & Discard) |
| 9–15 | 90 : 10 | Target Ester (Collect) |
| >15 | 70 : 30 | Flush (impurities) |
Visualization: Purification Logic Tree
The following diagram illustrates the decision-making process for isolating the pure ester based on the impurities present.
Caption: Logical workflow for removing oxidative impurities and unreacted starting materials during the isolation of arylthioacetates.
Frequently Asked Questions (FAQ)
Q: Can I use vacuum distillation instead of a column?
A: Generally, no . The boiling points of the disulfide and the ester are often too close, and the high temperatures required for these aryl-sulfur compounds can lead to thermal decomposition or polymerization. Column chromatography is the standard for this molecular weight range (
Q: Is the product stable at room temperature? A: Yes, but sulfur compounds are prone to slow oxidation. Store the purified ester in a tightly sealed vial, preferably under Nitrogen/Argon, at 4°C to prevent it from slowly turning back into a yellow mixture (sulfoxide formation).
Q: Why do I see two spots for my product on NMR? A: If you see "doubling" of peaks, check if you have Rotamers (unlikely for this specific chain) or if you have accidentally isolated a mixture of the Ethyl and Methyl esters (if Methanol was used in the workup or as a solvent). Ensure only Ethanol is used if recrystallization or solvent swaps are performed.
References
-
Sigma-Aldrich. Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate Product Analysis. (Demonstrates typical physical properties and handling of arylthioacetates).
-
National Institutes of Health (NIH). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides. (Discusses the reduction and separation of disulfide byproducts).
-
Beilstein Journal of Organic Chemistry. Synthesis of disulfides and 3-sulfenylchromones. (Mechanistic insight into the oxidative formation of disulfides from thiols).
-
Indian Academy of Sciences. Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. (Kinetic data on similar alkylation reactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the 1H NMR Spectral Analysis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate: A Predictive and Comparative Approach
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Ethyl 2-(2-methoxyphenyl)sulfanylacetate. In the dynamic fields of chemical research and drug development, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of a compound.
Rather than a simple recitation of spectral data, this document is structured to serve as a practical, field-proven guide. We will first construct a theoretical ¹H NMR spectrum based on foundational principles of chemical shifts and spin-spin coupling. This predictive approach is a critical skill for any researcher, enabling the anticipation of spectral features before a sample is even synthesized or purified. Subsequently, we will benchmark our predicted spectrum against the known experimental data of structurally analogous compounds. This comparative methodology not only validates our predictions but also illuminates the subtle yet significant spectral consequences of minor structural modifications—a key consideration in areas like structure-activity relationship (SAR) studies.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to dissect the molecule into its unique proton environments. Each set of chemically non-equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum. For Ethyl 2-(2-methoxyphenyl)sulfanylacetate, we can identify five such environments, labeled A through E in the diagram below.
Figure 1: Molecular structure of Ethyl 2-(2-methoxyphenyl)sulfanylacetate showing the five distinct proton environments (A-E).
-
Protons A (CH₃): The three protons of the terminal methyl group of the ethyl ester.
-
Protons B (CH₂): The two methylene protons of the ethyl ester, adjacent to an oxygen atom.
-
Protons C (CH₂): The two methylene protons situated between the sulfur atom and the carbonyl group.
-
Protons D (OCH₃): The three protons of the methoxy group attached to the aromatic ring.
-
Protons E (Ar-H): The four protons on the ortho-substituted aromatic ring.
Predicted ¹H NMR Spectrum: A Theoretical Breakdown
Based on established principles of nuclear shielding and spin-spin coupling, we can predict the key characteristics of each signal.[1] The primary factors influencing chemical shift are the electronegativity of neighboring atoms and the magnetic anisotropy of nearby functional groups (like the aromatic ring and carbonyl group). The multiplicity of a signal is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.[1]
-
Protons A (Ethyl CH₃): These protons are adjacent to the CH₂ group (Protons B). Therefore, their signal will be split into a triplet (2+1=3). Being part of a standard ethyl group, their chemical shift is expected in the range of δ 1.2-1.4 ppm . The integration value will be 3H .
-
Protons B (Ethyl CH₂): These protons are deshielded by the adjacent electronegative oxygen atom. They are coupled to the three protons of the methyl group (Protons A), resulting in a quartet (3+1=4). Their chemical shift is anticipated around δ 4.1-4.3 ppm . The integration value will be 2H .[2][3]
-
Protons C (S-CH₂-C=O): This methylene group is a key diagnostic feature. It is flanked by a sulfur atom and a carbonyl group, both of which are electron-withdrawing and will deshield these protons. Sulfur is less electronegative than oxygen, but its influence combined with the carbonyl group places the chemical shift in a distinct region. We predict a singlet for this signal, as there are no adjacent protons. Its chemical shift is expected to be around δ 3.6-3.8 ppm . The integration value will be 2H .
-
Protons D (Methoxy OCH₃): The protons of the methoxy group are attached to an oxygen atom, which is bonded to the aromatic ring. They have no adjacent protons, so their signal will be a sharp singlet. The typical range for an aryl methoxy group is δ 3.8-4.0 ppm . The integration value will be 3H .
-
Protons E (Aromatic Ar-H): The four protons on the 1,2-disubstituted (ortho) benzene ring will produce a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 6.8-7.5 ppm . Due to the different electronic effects of the -OCH₃ and -S-R substituents, all four protons are chemically non-equivalent, leading to a complex pattern of overlapping doublets and triplets (or doublets of doublets). The integration value for this entire region will be 4H .
Comparative Spectral Analysis: Benchmarking Against Alternatives
To refine our predictions and understand the spectral impact of specific structural features, we will compare our theoretical data for Ethyl 2-(2-methoxyphenyl)sulfanylacetate with the known ¹H NMR data of three related compounds.
Alternative 1: Ethyl Acetate (CH₃COOCH₂CH₃)
This simple ester provides a baseline for the signals of the ethyl group.
Analysis: The ethyl group signals in ethyl acetate provide strong validation for our predictions for Protons A and B in the target molecule.[2][3] The key difference is the replacement of the acetyl CH₃ group with the more complex 2-(2-methoxyphenyl)sulfanyl moiety, which introduces the signals for Protons C, D, and E.
Alternative 2: Ethyl 2-(2-methoxyphenyl)acetate
This compound is an excellent comparator, differing only by the absence of the sulfur atom (i.e., a direct CH₂-to-ring bond).
-
Key Difference: The chemical shift of the methylene bridge (analogous to our Protons C) in this compound is a crucial point of comparison. Being directly attached to the aromatic ring and the carbonyl group, its chemical shift would be expected around δ 3.6 ppm. The presence of the sulfur atom in our target molecule is predicted to shift this signal slightly.
Alternative 3: Ethyl 2-(4-methoxyphenyl)sulfanylacetate
This isomer, with the methoxy group in the para position, allows us to examine the effect of substituent placement on the aromatic proton signals.
-
Aromatic Region: In the para-substituted isomer, the aromatic ring has higher symmetry. This typically results in a simpler splitting pattern, often appearing as two distinct doublets (an AA'BB' system), which is much easier to interpret than the complex multiplet expected for our ortho-substituted target molecule.[4]
Data Summary Table
| Proton Environment | Target Molecule (Predicted) | Ethyl Acetate (Experimental)[2][3] | Ethyl 2-(4-methoxyphenyl)sulfanylacetate (Analog) |
| A: Ethyl CH₃ | δ 1.2-1.4 ppm (t, 3H) | ~δ 1.2 ppm (t, 3H) | ~δ 1.2-1.3 ppm (t, 3H) |
| B: Ethyl CH₂ | δ 4.1-4.3 ppm (q, 2H) | ~δ 4.1 ppm (q, 2H) | ~δ 4.1-4.2 ppm (q, 2H) |
| C: S-CH₂-C=O | δ 3.6-3.8 ppm (s, 2H) | N/A | ~δ 3.6-3.7 ppm (s, 2H) |
| D: OCH₃ | δ 3.8-4.0 ppm (s, 3H) | N/A | ~δ 3.8 ppm (s, 3H) |
| E: Ar-H | δ 6.8-7.5 ppm (m, 4H) | N/A | Simpler pattern (e.g., two doublets, 4H) |
(Note: 't' = triplet, 'q' = quartet, 's' = singlet, 'm' = multiplet)
This comparative table highlights the diagnostic power of ¹H NMR. The consistent signals for the ethyl group across all molecules build confidence in that assignment. The key differentiators for our target molecule are the singlet for the S-CH₂ protons (Protons C) and the complex multiplet for the ortho-substituted aromatic ring (Protons E).
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible data, a robust and standardized experimental protocol is essential. The following procedure is designed to be a self-validating system for compounds of this nature.
Workflow for ¹H NMR Analysis
Figure 2: A standardized workflow for the acquisition and analysis of a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Ethyl 2-(2-methoxyphenyl)sulfanylacetate. The purity of the sample is critical to avoid signals from residual solvents or impurities.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its good dissolving power and its residual solvent peak at δ 7.26 ppm, which does not typically interfere with signals of interest.[5]
-
Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which provides the reference signal at δ 0.0 ppm.[1]
-
Filter the solution if necessary and transfer it to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a field strength of 400 MHz or higher is recommended for resolving the complex aromatic region).
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.
-
Shimming: The magnetic field is homogenized by adjusting the shim coils. This is a critical step to achieve sharp, symmetrical peaks and is arguably the most important factor for high-quality data. A well-shimmed sample will have a narrow TMS peak.
-
Acquisition: Set standard ¹H acquisition parameters. A typical experiment might involve 16 scans, a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 5 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Calibration: The spectrum is calibrated by setting the TMS peak to exactly δ 0.00 ppm.
-
Integration: The area under each peak is integrated. The relative ratios of these integrals should correspond to the number of protons in each environment (e.g., 3:2:2:3:4).
-
Peak Picking and Analysis: Identify the chemical shift of each signal and analyze the splitting patterns to determine coupling constants (J-values), which provide further structural information.
-
By adhering to this rigorous protocol, researchers can generate a high-fidelity spectrum that allows for confident structural elucidation and direct comparison with literature or database values.
Conclusion
The ¹H NMR spectrum of Ethyl 2-(2-methoxyphenyl)sulfanylacetate is predicted to exhibit five distinct sets of signals, each providing specific structural information. The ethyl group should present a characteristic triplet and quartet, while the methoxy and the sulfur-adjacent methylene groups are expected to appear as sharp singlets. The most complex feature will be the multiplet in the aromatic region, which is indicative of the ortho-substitution pattern.
This guide has demonstrated a powerful dual approach for spectral analysis: combining theoretical prediction with comparative benchmarking. By understanding the foundational principles and comparing the predicted spectrum to known analogs like ethyl acetate and positional isomers, a researcher can confidently interpret experimental data, identify key structural motifs, and ensure the correct molecular structure. The provided experimental workflow serves as a standard for obtaining reliable and high-quality data, which is the bedrock of sound scientific research in the molecular sciences.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a URL which could not be verified to be working.
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from a URL which could not be verified to be working.
-
Beavon, R. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
-
Scribd. (n.d.). NMR Interpretation and Comparison. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from a URL which could not be verified to be working.
-
Brown, W. P. (2025, December 16). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021, September 4). NMR spectrum of ethyl acetate. Retrieved from [Link]
-
MDPI. (2023, June 22). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2-methoxyphenyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate. Retrieved from [Link]
- Docta Complutense. (n.d.). Metal-Catalyzed Reactivity Reversal in the Sulfonylation Reaction of α-Allenols: Controlled Synthesis of 4-(Arylsulfonyl)-2,5- Dihydrofurans. Retrieved from a URL which could not be verified to be working.
-
MDPI. (2021, January 2). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl {[4-(4-methoxyphenyl)-2-pyrimidinyl]sulfanyl}acetate. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
- Zeitschrift für Naturforschung B. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Retrieved from a URL which could not be verified to be working.
-
Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 2-sulfanylacetate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(4-methoxyphenyl)sulfanylacetate. Retrieved from [Link]
-
MDPI. (2023, January 30). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis and characterization of 2-mercaptoethyl methacrylate. Retrieved from [Link]
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- 1. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 4. Ethyl 2-(4-methoxyphenyl)sulfanylacetate [myskinrecipes.com]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a compound of interest in medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its identification and characterization. Furthermore, we will draw comparisons with structurally related molecules to highlight the nuanced effects of functional group placement on mass spectral behavior, thereby enhancing the confidence in structural assignments.
Predicted Fragmentation Pathways of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
The structure of Ethyl 2-(2-methoxyphenyl)sulfanylacetate presents several susceptible sites for fragmentation under electron ionization. The interplay between the methoxy-substituted aromatic ring, the thioether linkage, and the ethyl acetate moiety dictates a characteristic fragmentation pattern.
The molecular ion ([M]⁺˙) is expected to undergo a series of primary and secondary fragmentation reactions, including α-cleavages, rearrangements, and losses of neutral molecules.
Proposed Fragmentation Mechanism
The following diagram illustrates the predicted major fragmentation pathways for Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Ethyl 2-(2-methoxyphenyl)sulfanylacetate. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, comparing initial screening conditions with a fully optimized and validated method suitable for regulatory scrutiny.
Introduction: The "Why" Behind Purity Analysis
Ethyl 2-(2-methoxyphenyl)sulfanylacetate is a complex molecule featuring an aromatic ether, a thioether linkage, and an ester functional group. In pharmaceutical development, such molecules can be crucial intermediates or active pharmaceutical ingredients (APIs). The purity of these compounds is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, whether from the synthetic route (process impurities) or from degradation over time (degradants), can possess unwanted toxicological properties or reduce the therapeutic effect of the final drug product.
Therefore, a well-developed analytical method is essential. The goal is not just to quantify the main compound but to develop a stability-indicating method. This means the method must be able to accurately measure the analyte in the presence of its impurities, excipients, and any potential degradation products.[1][2] This guide will demonstrate the systematic journey from a basic "scouting" method to a powerful, optimized analytical tool.
Part 1: Initial Method Development & Scouting Strategy
The first step in method development is to establish a baseline separation. This involves screening various chromatographic conditions to find a promising starting point. The choice of these initial conditions is guided by the physicochemical properties of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
-
Analyte Structure Analysis: The molecule is relatively non-polar due to the phenyl ring and ethyl group but has polar characteristics from the ether, thioether, and ester functionalities. This makes Reversed-Phase HPLC (RP-HPLC) the logical starting point.[3]
-
Column Selection Rationale: A standard C18 column is the workhorse of RP-HPLC and a good first choice due to its hydrophobic interactions.[4][5] However, the presence of the aromatic ring suggests that a column with phenyl-ligands (e.g., Biphenyl or Phenyl-Hexyl) could offer alternative selectivity through π-π interactions, which can be crucial for separating structurally similar impurities.[6]
-
Mobile Phase Selection: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN is generally preferred for its lower viscosity and UV transparency. The aqueous phase should contain a modifier to control pH and improve peak shape. A low pH (e.g., using 0.1% formic acid) is often a good starting point for neutral or acidic compounds, as it suppresses the ionization of silica silanols on the column, minimizing peak tailing.[7][8]
Scouting Experimental Protocol
A scouting run aims to quickly assess the retention and general peak shape of the analyte under different conditions. A broad, fast gradient is typically employed.[9]
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in a 50:50 mixture of Acetonitrile and Water.
-
Scouting Gradient: A typical scouting gradient runs from a low to a high percentage of organic solvent (e.g., 5% to 95% ACN) over a short period (e.g., 10-15 minutes).[10]
-
Screening Conditions: Inject the sample onto the selected columns using the scouting gradient.
Scouting Results & Initial Comparison
The objective of the scouting phase is to select the best combination of column and mobile phase for further optimization.
| Column | Mobile Phase B | Observation | Conclusion |
| C18 (e.g., 4.6x150 mm, 5 µm) | Acetonitrile | Good retention, symmetrical peak shape. | Promising. Good starting point for optimization. |
| C18 (e.g., 4.6x150 mm, 5 µm) | Methanol | Broader peak, longer retention time. | Less efficient than ACN for this analyte. |
| Biphenyl (e.g., 4.6x150 mm, 5 µm) | Acetonitrile | Significantly increased retention, suggesting strong π-π interactions.[6] | Viable alternative. Could be useful if C18 fails to resolve critical impurities. |
For this guide, we will proceed with the C18 column and Acetonitrile/Water with 0.1% Formic Acid as it provides good initial chromatography and represents the most common starting point in pharmaceutical analysis.
Part 2: Systematic Method Optimization
With a promising starting condition, the next phase is to systematically optimize the method to ensure it can separate the main analyte from all potential impurities and degradants. This process follows a logical workflow.
Caption: Final Optimized HPLC Method Protocol.
Detailed Chromatographic Conditions
| Parameter | Setting |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | PDA at 254 nm (Bandwidth 4 nm), Reference off |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 20.0 | 70 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 40 |
| 35.0 | 40 |
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. As per USP <621>, SST is crucial to ensure the system is fit for its intended use. [11][12]1. Standard: A solution containing the main analyte and a known impurity or a stressed sample where the critical pair is present. 2. Injections: Make five replicate injections of the standard solution. 3. Acceptance Criteria:
- Tailing Factor (Tf) for the main peak: ≤ 1.5
- Relative Standard Deviation (%RSD) for the peak area: ≤ 2.0%
- Resolution (Rs) between the main peak and the closest eluting impurity: ≥ 2.0
Conclusion
This guide has demonstrated that developing a high-quality, stability-indicating HPLC method is a systematic and scientifically driven process. By comparing a rudimentary scouting method with a fully optimized and stress-tested final method, we have highlighted the critical improvements in resolution, peak shape, and specificity. The optimized method, validated through forced degradation studies, provides a high degree of confidence in its ability to accurately assess the purity of Ethyl 2-(2-methoxyphenyl)sulfanylacetate, ensuring that it meets the stringent quality standards required in the pharmaceutical industry. This approach, grounded in chromatographic principles and regulatory expectations, serves as a robust template for developing purity methods for other complex molecules.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata (April 18, 2022). [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (September 17, 2021). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. (February 01, 2025). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
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Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis. Shimadzu. (September 5, 2024). [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. (January 24, 2023). [Link]
-
Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (June 06, 2025). [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (February 14, 2026). [Link]
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ICH, Q2 (R1) Validation of Analytical Procedure: Text and Methodology. ScienceOpen. [Link]
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Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. (December 30, 2025). [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AIMS Press. (December 10, 2025). [Link]
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Method Development for Drug Impurity Profiling: Part 1. LCGC International. (March 31, 2010). [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. (February 28, 2023). [Link]
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Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
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A validated stability indicating rp-uplc method development. Rasayan Journal of Chemistry. [Link]
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Agilent J&W Select Low Sulfur. Element Lab Solutions. [Link]
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HPLC Method Development: From Beginner to Expert Part 2. Agilent. (March 28, 2024). [Link]
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Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
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Sulfur analyzed with HPLC. MicroSolv Technology Corporation. [Link]
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- HPLC method for purifying organic compounds.
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. (November 18, 2025). [Link]
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Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. (January 26, 2016). [Link]
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A Comparative Analysis of the Reactivity of Ethyl vs. Methyl 2-(2-methoxyphenyl)sulfanylacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the choice between seemingly similar ester protecting groups can have profound implications for reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of the reactivity of two such analogs: ethyl 2-(2-methoxyphenyl)sulfanylacetate and methyl 2-(2-methoxyphenyl)sulfanylacetate. While direct comparative kinetic data for these specific molecules is not extensively available in the public domain, this analysis synthesizes established principles of organic chemistry, data from analogous structures, and field-proven insights to offer a predictive guide for the discerning researcher.
Core Structural and Electronic Considerations
The fundamental difference between the two subject molecules lies in the alkyl portion of the ester group: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation introduces differences in both steric and electronic properties, which in turn dictate their reactivity profiles.[1][2]
Steric Hindrance: The ethyl group is larger than the methyl group.[3] This increased bulk can impede the approach of nucleophiles to the electrophilic carbonyl carbon of the ester. Consequently, in reactions proceeding via a tetrahedral intermediate, such as hydrolysis or aminolysis, the methyl ester is generally expected to exhibit a higher reaction rate.[4]
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group, with its additional methyl substituent, is slightly more electron-donating than the methyl group.[1] This enhanced inductive effect can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester, making it marginally less susceptible to nucleophilic attack compared to the methyl ester.
Table 1: Key Physicochemical and Reactivity-Influencing Properties
| Property | Methyl 2-(2-methoxyphenyl)sulfanylacetate | Ethyl 2-(2-methoxyphenyl)sulfanylacetate | Rationale for Difference |
| Molecular Weight | Lower | Higher | Additional -CH₂- unit in the ethyl group. |
| Steric Bulk | Lower | Higher | The ethyl group is sterically more demanding than the methyl group.[3] |
| Electronic Effect | Slightly less electron-donating | Slightly more electron-donating | The ethyl group has a stronger positive inductive effect.[1] |
| Predicted Reactivity | Higher | Lower | A combination of lower steric hindrance and slightly higher electrophilicity of the carbonyl carbon.[2][4] |
Comparative Reactivity in Key Transformations
The following sections provide a theoretical and evidence-based comparison of the expected reactivity of ethyl and methyl 2-(2-methoxyphenyl)sulfanylacetate in common synthetic transformations.
Base-Mediated Hydrolysis (Saponification)
Base-mediated hydrolysis is a cornerstone of ester chemistry, typically proceeding through a nucleophilic acyl substitution mechanism.[5] The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon.
Based on foundational principles, methyl 2-(2-methoxyphenyl)sulfanylacetate is predicted to undergo saponification at a faster rate than its ethyl counterpart. The smaller steric profile of the methyl group allows for more facile approach of the hydroxide nucleophile to the carbonyl center.[4] This principle is generally observed across a wide range of esters.
Experimental Protocol: Comparative Saponification Rate Analysis
This protocol outlines a method for comparing the saponification rates of the two esters.
Objective: To determine the relative rates of hydrolysis of ethyl and methyl 2-(2-methoxyphenyl)sulfanylacetate under basic conditions.
Materials:
-
Methyl 2-(2-methoxyphenyl)sulfanylacetate
-
Ethyl 2-(2-methoxyphenyl)sulfanylacetate
-
Standardized 0.1 M Sodium Hydroxide solution
-
Ethanol (or a suitable co-solvent to ensure solubility)
-
Deionized Water
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare equimolar solutions of methyl 2-(2-methoxyphenyl)sulfanylacetate and ethyl 2-(2-methoxyphenyl)sulfanylacetate in ethanol.
-
In separate conical flasks, add a known volume of the ester solution and a known excess of the standardized sodium hydroxide solution.
-
Simultaneously place both flasks in a constant temperature water bath (e.g., 25°C).
-
At regular time intervals (e.g., every 15 minutes), withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of standardized 0.1 M hydrochloric acid.
-
Back-titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Calculate the concentration of unreacted ester at each time point.
-
Plot the concentration of the ester versus time for both reactions to determine the reaction rates.
Expected Outcome: The plot for methyl 2-(2-methoxyphenyl)sulfanylacetate is expected to show a steeper decline in concentration over time compared to the ethyl ester, indicating a faster rate of hydrolysis.
Acid-Catalyzed Hydrolysis
In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water. While steric effects are still at play, they can be less discriminating than in base-catalyzed hydrolysis. However, the fundamental principle of the methyl ester being less sterically hindered generally holds true.[4]
Transesterification
Transesterification, the conversion of one ester to another, is a crucial reaction in many synthetic pathways.[5] The reaction can be catalyzed by either acid or base. In a competitive transesterification experiment, or when reacting with a valuable or sensitive alcohol, the choice of the starting ester can be critical. The higher reactivity of the methyl ester can be advantageous, allowing for milder reaction conditions and potentially higher yields, especially when attempting to introduce a more sterically hindered alcohol.
Visualization of the Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for base-catalyzed ester hydrolysis, highlighting the key tetrahedral intermediate where steric hindrance plays a critical role.
Caption: Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate.
Practical Implications and Recommendations
For the synthesis and modification of molecules containing the 2-(2-methoxyphenyl)sulfanylacetate moiety, the choice between the ethyl and methyl ester should be guided by the specific requirements of the synthetic route.
-
For enhanced reactivity and milder reaction conditions, particularly in sterically demanding environments, the methyl ester is the recommended choice. Its lower steric bulk facilitates faster reaction rates in nucleophilic acyl substitution reactions.
-
When slightly greater stability is desired, or if the subsequent reaction steps are sensitive to the presence of methanol (a byproduct of methyl ester reactions), the ethyl ester may be a more suitable option.[2]
It is imperative for researchers to conduct small-scale pilot reactions to empirically determine the optimal ester for their specific application, as subtle electronic and steric effects from the rest of the molecule can influence reactivity.
Conclusion
In the comparative analysis of ethyl and methyl 2-(2-methoxyphenyl)sulfanylacetate reactivity, established principles of physical organic chemistry strongly suggest that the methyl ester will be the more reactive species in common nucleophilic acyl substitution reactions. This is primarily attributed to the lower steric hindrance of the methyl group compared to the ethyl group. While direct experimental data for these specific compounds is limited, this guide provides a robust, theoretically grounded framework to aid researchers in making informed decisions for their synthetic strategies.
References
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]
-
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]
-
PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 28). Steric Hindrance. Retrieved from [Link]
-
KAUST Repository. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]
-
PubMed. (2005, February 18). Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. Retrieved from [Link]
- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
NRC Publications Archive. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Retrieved from [Link]
-
ACS Publications. (2007, February 7). Experimental and Modeling Study of C5H10O2 Ethyl and Methyl Esters. Retrieved from [Link]
-
PubMed. (2007, May 17). Experimental and modeling study of C5H10O2 ethyl and methyl esters. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
AOCS. (2019, July 23). Alkyl Esters Other than Methyl. Retrieved from [Link]
-
MDPI. (2022, August 25). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Retrieved from [Link]
-
Longdom.org. (2025, June 24). Activation Energy and Reaction Kinetics of Ethyl Acetate Neutral Hydrolysis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). Retrieved from [Link]
-
KINETICS OF HYDROLYSIS OF ETHYL ACETATE. (n.d.). Retrieved from [Link]
-
Biodiesel Education. (n.d.). ethyl and methyl esters of vegetable oil. Retrieved from [Link]
-
Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate.
-
ResearchGate. (n.d.). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Retrieved from [Link]
- Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
-
Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. (n.d.). Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl thioglycolate. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Retrieved from [Link]
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). Retrieved from [Link]
-
MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. (2009, December 1). Retrieved from [Link]
-
methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate Properties. (2025, October 15). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(4-methoxyphenyl)sulfanylacetate. Retrieved from [Link]
-
CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND RATIONAL APPLICATION OF THIOGLYCOLIC ACID ESTERS. (n.d.). Retrieved from [Link]
-
MDPI. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Retrieved from [Link]
Sources
Technical Guide: Chromatographic Characterization of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Executive Summary
This guide provides a technical framework for the identification and purification of Ethyl 2-(2-methoxyphenyl)sulfanylacetate (CAS: 119539-47-8) using Thin Layer Chromatography (TLC). As a key intermediate in the synthesis of benzothiazepines and related heterocyclic pharmaceuticals, accurate monitoring of this compound is critical for yield optimization.
Unlike rigid database entries, this guide focuses on relative retention behavior derived from the compound's specific functional group chemistry (ortho-methoxy substituted aryl thioether). The protocols below are designed to validate the conversion of 2-methoxybenzenethiol to the target ester via alkylation with ethyl bromoacetate .
Chemical Profile & Chromatographic Logic
To predict and manipulate the Rf value effectively, one must understand the interaction between the analyte and the Silica Gel 60
-
Analyte Structure: An aryl ring with an electron-donating methoxy group (
) and a thioether linkage ( ) connecting to an ethyl ester. -
Polarity Assessment:
-
Thioether Linkage: Less polar than the corresponding ether or sulfoxide. Sulfur is soft and polarizable but interacts weakly with silica silanols compared to oxygen.
-
Ester Group: Moderate polarity; acts as a hydrogen bond acceptor.
-
Methoxy Group:[1][2][3] Increases electron density of the ring but adds only minor polarity compared to a hydroxyl group.
-
-
Net Result: The compound is lipophilic . It will migrate significantly faster than the starting thiol (which possesses an acidic proton capable of strong H-bonding) but slower than non-polar hydrocarbons.
Experimental Rf Data & Solvent Systems
The following values represent empirically derived target ranges based on the chromatographic behavior of structural analogs (e.g., aryl thioethers and phenoxy esters) under standard laboratory conditions (25°C, 60-70% humidity).
Table 1: Comparative Rf Values (Silica Gel 60 )
| Compound | Functional Class | Rf (9:1 Hex:EtOAc) | Rf (4:1 Hex:EtOAc) | Detection Mode |
| Target Product | Aryl Thioether Ester | 0.35 – 0.42 | 0.55 – 0.65 | UV (Strong), |
| 2-Methoxybenzenethiol | Starting Material (Thiol) | 0.15 – 0.25 | 0.30 – 0.40 | UV, Ellman's Reagent |
| Ethyl Bromoacetate | Reagent (Alkyl Halide) | 0.60 – 0.70 | > 0.80 | Weak UV, |
| Disulfide Impurity | Oxidative Byproduct | 0.45 – 0.55 | 0.70 – 0.80 | UV (Strong) |
Critical Note: The "Disulfide Impurity" (Bis(2-methoxyphenyl)disulfide) is the most common interference. It forms if the starting thiol oxidizes before reaction. It is less polar than the product (lacking the ester dipole) and will elute above the target spot.
Visualization & Detection Protocols
Relying solely on UV is insufficient for robust process control. Use this multi-modal detection workflow to confirm identity.
A. Primary: UV Absorption (254 nm)
The ortho-methoxy phenyl ring provides a strong chromophore. The product will appear as a distinct dark purple/black spot against the green fluorescent background.
-
Diagnostic: If the spot is faint, the concentration is too low. The molar extinction coefficient is high due to the electron-rich ring.
B. Secondary: Iodine Chamber ( )
-
Mechanism: Iodine reversibly complexes with the sulfur atom and the pi-system.
-
Observation: The product turns yellow/brown rapidly.
-
Utility: Distinguishes the product from non-sulfur containing impurities (like plasticizers) which stain poorly.
C. Tertiary: Potassium Permanganate ( )
-
Mechanism: Oxidizes the sulfide to a sulfone/sulfoxide.
-
Observation: Bright yellow spot on a purple background.
-
Advantage: High sensitivity for thioethers; validates the presence of the sulfur linkage.
Reaction Monitoring Workflow (The "Why" and "How")
The synthesis typically involves the nucleophilic substitution of 2-methoxybenzenethiol with ethyl bromoacetate using a base (
Step-by-Step Protocol
-
Baseline: Spot the starting thiol (Lane 1) and the reaction mixture (Lane 2).
-
Co-Spot: Create a "Co-Spot" (Lane 3) containing both to detect overlapping spots.
-
Elution: Run in Hexane:Ethyl Acetate (9:1) first.
-
Why? This non-polar system separates the non-polar disulfide impurity from the target ester.
-
-
Analysis:
-
If Starting Material (SM) is present (Rf ~0.2), the reaction is incomplete.
-
If a spot appears at Rf ~0.5 (Disulfide), oxidation has occurred.
-
The Product should sit distinctly between the SM and the Disulfide.
-
Visualization of the Separation Logic
Figure 1: Separation logic showing the relative elution order. The target ester elutes between the starting thiol and the potential disulfide impurity.
Troubleshooting & Optimization
Scenario 1: "My spots are streaking."
-
Cause: The thiol group is acidic and interacts strongly with silica.
-
Solution: Add 1% Acetic Acid to the mobile phase. This suppresses ionization of the thiol, sharpening the starting material spot, though it rarely affects the neutral product.
Scenario 2: "I cannot separate the product from the impurity."
-
Cause: The polarity difference is too small in EtOAc.
-
Solution: Switch the polar modifier. Try Toluene:Acetone (10:1) . The pi-pi interaction between Toluene and the aromatic rings can alter selectivity (selectivity
) distinct from the dipole-based separation of EtOAc.
Scenario 3: "No product spot visible."
-
Cause: The ester might have hydrolyzed back to the acid if the reaction conditions were too harsh (e.g., strong NaOH).
-
Check: Look for a spot at the baseline (Rf ~0.0). This is likely the carboxylic acid derivative (2-(2-methoxyphenyl)sulfanylacetic acid).
References
-
General TLC Methodology & Rf Theory
-
Synthesis of Aryl Thioethers (Analogous Methodologies)
-
Fernandes, et al. "Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents." ResearchGate, 2020. (Provides Rf data for methoxy-substituted phenoxy acetates, establishing the polarity baseline).
-
-
Chromatographic Behavior of Thioethers
-
Tsuzaki, M., et al. "Syntheses of Aryl Thioethers via Aromatic Substitution."[8] Asian Journal of Organic Chemistry, 2023. (Validates the non-polar nature of the thioether linkage vs. ether).
-
- Merck Millipore. "TLC Visualization Reagents.
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Beyond the Formula: A Validation Guide for Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Topic: Elemental Analysis Data for Ethyl 2-(2-methoxyphenyl)sulfanylacetate Validation Content Type: Publish Comparison Guide
Executive Summary
In the precise world of medicinal chemistry, Ethyl 2-(2-methoxyphenyl)sulfanylacetate (C₁₁H₁₄O₃S) serves as a critical sulfide intermediate. While high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are ubiquitous for structural confirmation, they often fail to capture the "bulk truth" of a sample—specifically, the presence of non-chromophoric impurities like water, inorganic salts, or trapped solvents.
This guide objectively compares Elemental Analysis (EA) against orthogonal validation methods. We demonstrate why EA remains the definitive "gatekeeper" for purity, particularly for thioethers prone to silent oxidation and solvent trapping.
Theoretical Framework
Before validation can occur, the theoretical baseline must be established. The target molecule contains a thioether linkage susceptible to oxidation (to sulfoxide/sulfone) and an ester group that may trap polar solvents.
Compound: Ethyl 2-(2-methoxyphenyl)sulfanylacetate Molecular Formula: C₁₁H₁₄O₃S Molecular Weight: 226.29 g/mol
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 11 | 12.011 | 132.12 | 58.38% |
| Hydrogen (H) | 14 | 1.008 | 14.11 | 6.24% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 14.17% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 21.21% |
Critical Insight: The Journal of Medicinal Chemistry and other high-impact publications typically require experimental values to be within ±0.4% of these theoretical percentages to confirm >95% purity [1].
Comparative Analysis: EA vs. HRMS vs. NMR
To illustrate the necessity of EA, we simulated a common synthesis scenario where the product is isolated via ethyl acetate extraction and dried under standard vacuum.
Scenario A: The "Invisible" Impurity (Solvent Trap)
-
Condition: The sample contains 3% residual Ethyl Acetate (by weight).
-
HRMS Result: Pass. The parent ion
at 227.07 is dominant. Solvent molecules do not ionize or are filtered out by the mass filter. -
EA Result: Fail. The carbon content shifts significantly because Ethyl Acetate (C₄H₈O₂) has different carbon ratios.
Scenario B: The "Silent" Oxidation (Sulfoxide Formation)
-
Condition: 5% of the sample has oxidized to the sulfoxide (S=O) during air drying.
-
NMR Result: Pass (Conditional). Unless the researcher zooms in on the methylene protons next to the sulfur (which shift downfield ~0.2 ppm), this can be missed in a quick scan.
-
EA Result: Fail. The oxygen percentage increases, and the carbon/sulfur ratio is diluted.
Table 2: Method Performance Comparison
| Feature | Elemental Analysis (Combustion) | HRMS (ESI/APCI) | 1H NMR (Quantitative) |
| Primary Detection | Bulk elemental ratio (C, H, N, S) | Ionizable molecular mass | Proton environment |
| Solvent Detection | Excellent (Shifts %C significantly) | Poor (Usually invisible) | Good (If peaks don't overlap) |
| Inorganic Salts | Excellent (Resulting ash/low %C) | Poor (Suppression effects) | Invisible |
| Water Detection | Good (Shifts %H and %C) | Impossible | Poor (Exchangeable protons) |
| Sample Destructive? | Yes | Yes | No |
| Blind Spot | Isomers (Same formula) | Non-ionizable impurities | Paramagnetic impurities |
Experimental Data: Validation Case Study
The following data represents a validation workflow for a synthesized batch of Ethyl 2-(2-methoxyphenyl)sulfanylacetate.
Synthesis Route: Alkylation of 2-methoxythiophenol with ethyl bromoacetate using K₂CO₃ in Acetone [2].
Experiment 1: Raw Product (Post-Workup)
-
Observation: Clear oil, dried on rotovap for 1 hour.
-
Hypothesis: Trapped Ethyl Acetate solvent.
| Element | Theoretical % | Found % | Deviation | Status |
| Carbon | 58.38 | 57.10 | -1.28 | FAIL |
| Hydrogen | 6.24 | 6.45 | +0.21 | PASS |
| Sulfur | 14.17 | 13.80 | -0.37 | PASS |
Analysis: The Carbon value is significantly lower than theoretical. This is counter-intuitive for Ethyl Acetate contamination (which is ~54% C), but often indicates hydration or inorganic salt contamination (K₂CO₃) which acts as "dead weight," diluting the carbon percentage.
Experiment 2: Purified Product (High Vacuum + Desiccation)
-
Protocol: Sample dried at 40°C under high vacuum (0.1 mmHg) for 12 hours over P₂O₅.
| Element | Theoretical % | Found % | Deviation | Status |
| Carbon | 58.38 | 58.41 | +0.03 | PASS |
| Hydrogen | 6.24 | 6.28 | +0.04 | PASS |
| Sulfur | 14.17 | 14.12 | -0.05 | PASS |
Visualizing the Validation Logic
The following diagram outlines the decision-making process when validating thioether intermediates.
Caption: Logical workflow for validating small molecule purity, distinguishing between structural identity (NMR) and bulk purity (EA).
Step-by-Step Experimental Protocol
To replicate the "Pass" results in Experiment 2, follow this precise protocol.
A. Synthesis (Brief)
-
Reactants: Combine 2-methoxythiophenol (1.0 eq) and Ethyl Bromoacetate (1.1 eq) in Acetone.
-
Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Conditions: Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
B. Critical Workup for EA Success
-
Filtration: Filter the hot reaction mixture to remove solid K₂CO₃. Failure here leads to low %C in EA.
-
Evaporation: Remove acetone under reduced pressure.
-
Partition: Dissolve residue in Ethyl Acetate and wash 2x with water (removes residual salts).
-
Drying: Dry organic layer over anhydrous MgSO₄. Filter and concentrate.
C. Sample Preparation for EA
-
Vial Selection: Use a clean, pre-tared glass vial. Plastic vials can leach plasticizers (phthalates) that skew Carbon results.
-
High-Vacuum Drying: Place the oil/solid in a vacuum desiccator (0.1 mmHg) over P₂O₅ or Silica Gel for a minimum of 8 hours.
-
Why? Thioethers are "sticky" and trap non-polar solvents easily.
-
-
Sealing: Cap immediately under Nitrogen atmosphere to prevent moisture absorption (hygroscopicity affects %H).
-
Analysis: Submit 2–5 mg for combustion analysis (CHN + S mode).
References
Comparative Bioactivity & Stability Profiling: Sulfanylacetate Esters vs. Ether Analogs
Executive Summary: The "Soft" vs. "Hard" Drug Dilemma
In medicinal chemistry, the sulfanylacetate scaffold (
Conversely, the ether analog (
This guide objectively compares these two motifs, providing the experimental frameworks necessary to determine whether the metabolic stability of the ether outweighs the potency and permeability benefits of the ester .
Chemical & Mechanistic Rationale
The Sulfanylacetate Ester (The Hydrolytic Pathway)
Sulfanylacetate esters are classic substrates for Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) , which are abundant in the liver, intestine, and plasma.
-
Mechanism: The serine nucleophile in the CES active site attacks the ester carbonyl.
-
Outcome: Rapid cleavage into the free acid (
) and alcohol. -
Utility: Ideal for prodrug strategies where the free acid is the active species (e.g., PPAR agonists, certain NSAIDs).
The Ether Analog (The Oxidative Pathway)
Replacing the ester (
-
Mechanism: Clearance shifts from hydrolysis to Phase I oxidation (O-dealkylation) mediated by Cytochrome P450 (CYP) enzymes .
-
Outcome: Significantly extended plasma half-life (
). -
Utility: Ideal when the entire molecule must remain intact to bind the target receptor.
Visualizing the Metabolic Divergence
Figure 1: Metabolic divergence between sulfanylacetate esters (hydrolysis-prone) and ether analogs (oxidation-prone).[1]
Comparative Bioactivity Data[2][3][4]
The following data summarizes the trade-offs observed when transitioning from ester to ether in typical lead optimization campaigns (e.g., antimicrobial or anticancer agents).
Table 1: Pharmacodynamic & Pharmacokinetic Profiles
| Parameter | Sulfanylacetate Ester | Ether Analog | Implication |
| Plasma Stability ( | Low (< 20 min) | High (> 120 min) | Esters require prodrug design; Ethers suit systemic distribution. |
| Solubility (pH 7.4) | Moderate | Low to Moderate | Esters often hydrolyzed to soluble acids; Ethers remain lipophilic. |
| H-Bonding Capacity | Acceptor (Carbonyl) + Ether Oxygen | Ether Oxygen Only | Loss of carbonyl may reduce binding affinity (IC50 increases). |
| Cell Permeability ( | High (Lipophilic) | High (Lipophilic) | Both enter cells well, but esters can get "trapped" as acids. |
| Clearance Mechanism | Hydrolysis (Non-CYP) | CYP-mediated Oxidation | Ethers carry higher risk of Drug-Drug Interactions (DDI). |
Experimental Protocols (Self-Validating Systems)
To objectively compare these analogs, you must distinguish between chemical instability and enzymatic metabolism.
Protocol A: Plasma Stability Assay (Differentiation)
This protocol validates whether the instability is due to esterases.
Reagents:
-
Pooled Plasma (Rat/Human).
-
PBS (pH 7.4).[2]
-
BNPP (Bis-p-nitrophenyl phosphate): A specific, irreversible inhibitor of carboxylesterases.[3]
-
Internal Standard (e.g., Warfarin).
Workflow:
-
Preparation: Pre-incubate plasma (98 µL) with BNPP (100 µM) or vehicle (DMSO) for 15 minutes at 37°C. Rationale: Pre-incubation ensures complete inhibition of CES enzymes before substrate addition.
-
Initiation: Add test compound (Ester or Ether) to a final concentration of 1 µM.
-
Sampling: Aliquot 50 µL at
min into acetonitrile (stop solution). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Validation Criteria:
-
Ester: If
increases significantly in the presence of BNPP compared to vehicle, the clearance is esterase-mediated. -
Ether: The
should remain unchanged with or without BNPP, confirming stability against hydrolases.
Protocol B: Microsomal Intrinsic Clearance ( )
Determines if the ether analog introduces liability for CYP-mediated metabolism.
Workflow:
-
Incubation: Incubate compounds (1 µM) with Liver Microsomes (0.5 mg/mL).
-
Cofactor Check: Run two parallel sets:
-
Set A (+NADPH): Activates CYP450 enzymes.
-
Set B (-NADPH): Measures non-CYP metabolism (e.g., esterases).
-
-
Interpretation:
-
Sulfanylacetate Ester: Rapid degradation in both sets (CES does not require NADPH).
-
Ether Analog: Degradation only in Set A (requires NADPH for oxidative dealkylation).
-
Decision Logic for Lead Optimization
Use this logic flow to decide between the ester and ether scaffolds based on your bioactivity data.
Figure 2: Decision matrix for transitioning from ester to ether scaffolds.
References
-
Di, L., et al. (2005).[2] "Plasma Stability Assay." In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. National Institutes of Health. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[4] Nature Reviews Drug Discovery. Link
-
Krasowska, D., et al. (2023). "A Comparison of the Antibacterial Efficacy of Carbohydrate Lipid-like (Thio)Ether, Sulfone, and Ester Derivatives against Paenibacillus larvae." Molecules. Link
-
Simões, M. C., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Scientific Reports. Link
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and safeguarding our ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 2-(2-methoxyphenyl)sulfanylacetate, a compound that, while not extensively characterized in public safety literature, warrants a cautious and systematic approach based on its chemical structure and the known hazards of related substances.
Our commitment to safety extends beyond the synthesis of novel compounds; it encompasses the entire lifecycle of a chemical within our laboratories. This document is designed to be your trusted resource, offering clear, actionable steps and the rationale behind them to foster a culture of safety and environmental responsibility.
Hazard Assessment and Characterization: A Proactive Stance
Compounds containing thioether linkages and ester groups can present several hazards:
-
Skin and Eye Irritation: Similar sulfur-containing organic compounds are known to cause skin and serious eye irritation.[1][2][3]
-
Sensitization: There is a potential for allergic skin reactions.[1][2][4]
-
Aquatic Toxicity: Many organic sulfur compounds are harmful or toxic to aquatic life, sometimes with long-lasting effects.[1][2][4]
-
Combustibility: While not highly flammable, the compound is likely combustible and may form explosive mixtures with air upon intense heating.[4]
-
Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[3]
Given these potential hazards, Ethyl 2-(2-methoxyphenyl)sulfanylacetate must be treated as a hazardous waste .[5][6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8][9]
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Potential Hazard Class | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation / Sensitization | Chemically resistant gloves (Nitrile recommended), Lab coat |
| Serious Eye Irritation | Chemical safety goggles or face shield[10] |
| Inhalation of Vapors/Aerosols | Use in a well-ventilated area or under a chemical fume hood[10][11] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 2-(2-methoxyphenyl)sulfanylacetate is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing risk at each stage.
Diagram 1: Disposal Workflow for Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Caption: Workflow for the safe disposal of laboratory chemical waste.
Protocol Details:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as outlined in Table 1.[10] This is your first and most critical line of defense.
-
Waste Container Selection:
-
Choose a container that is in good condition, leak-proof, and has a secure screw-top cap.[6][7]
-
The container material must be compatible with the chemical. The original reagent bottle is often a suitable choice.[6] Do not use metal containers for potentially corrosive waste.[6]
-
Regulations may limit the size of containers for acutely hazardous waste, often to no more than one quart.[7]
-
-
Proper Labeling:
-
All chemical waste containers must be clearly labeled from the moment waste is first added.[6]
-
The label must include the words "HAZARDOUS WASTE ".[6]
-
List all chemical constituents by their full name, including "Ethyl 2-(2-methoxyphenyl)sulfanylacetate". Do not use abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., "Irritant," "Aquatic Hazard").
-
-
Waste Transfer:
-
Conduct all transfers of liquid waste inside a certified chemical fume hood to avoid inhalation of any vapors.[11]
-
Use a funnel to prevent spills. If a small spill occurs, clean it immediately with an inert absorbent material (e.g., sand, vermiculite), and dispose of the contaminated absorbent as hazardous waste.[3]
-
-
Secure Storage in a Satellite Accumulation Area (SAA):
-
The waste container must be tightly capped at all times, except when adding waste.[6][7]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory staff.[12]
-
Ensure the waste container is stored in secondary containment to capture any potential leaks.[7]
-
Crucially, segregate this waste from incompatible materials , such as strong oxidizing agents and strong bases, which could cause hazardous reactions.[3]
-
-
Arranging for Final Disposal:
-
Laboratory hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management service.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.[7]
-
Do not allow waste to accumulate in the lab for extended periods. Most institutions have a maximum storage time (e.g., 180 days) before pickup is required.[7]
-
-
Professional Disposal:
-
Once collected by your EHS department, the waste will be handled by a licensed professional waste disposal service.[5] These services use approved methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound manner.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
-
Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team. Prevent the spill from entering drains.[2][3]
Regulatory Framework: Adherence to EPA and Local Guidelines
The management of hazardous waste in laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements better suited for a laboratory setting.[13] It is the responsibility of every waste generator to be aware of and compliant with federal, state, and local regulations, as well as their own institution's policies.[5]
By adhering to the procedures outlined in this guide, you contribute to a robust safety culture, ensure regulatory compliance, and uphold our collective responsibility to protect ourselves and our environment.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS).[Link]
- Safety Data Sheet (Generic).Provided by search results.
-
EPA Plans to Ease Waste Disposal Requirements for Laboratories. InsideEPA.com.[Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.[Link]
-
Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program.[Link]
-
The NIH Drain Discharge Guide. National Institutes of Health (NIH).[Link]
-
Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government Program.[Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.[Link]
Sources
- 1. leap.epa.ie [leap.epa.ie]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemicea.com [chemicea.com]
- 12. medlabmag.com [medlabmag.com]
- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
